molecular formula C7H11N3O2 B2443801 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid CAS No. 1247634-81-6

3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Cat. No.: B2443801
CAS No.: 1247634-81-6
M. Wt: 169.184
InChI Key: LIBDYKLLDZPIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid (CAS 1247634-81-6) is a small molecule building block featuring a triazole heterocycle, with a molecular formula of C7H11N3O2 and a molecular weight of 169.18 g/mol . Its structure is characterized by the SMILES code CC(C)C(N1C=NN=C1)C(O)=O . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutics for gout and hyperuricemia. Scientific studies have identified derivatives of this flexible triazolylbutanoic acid scaffold as highly potent and flexible inhibitors of the URAT1 transporter . The URAT1 (urate anion transporter 1) protein is predominantly expressed in the kidneys and is responsible for the reabsorption of uric acid from the urine. Inhibiting URAT1 promotes the excretion of uric acid, thereby lowering its serum levels . One key study reported that a specific derivative of this molecular scaffold exhibited a 31-fold increase in potency in in vitro URAT1 inhibitory assays compared to the approved drug lesinurad, highlighting its potential as a promising prototype for further drug development . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-2-(1,2,4-triazol-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)6(7(11)12)10-3-8-9-4-10/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBDYKLLDZPIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247634-81-6
Record name 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This guide provides an in-depth technical overview of the essential physicochemical properties of the novel compound, 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid, a molecule of interest due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents. The 1,2,4-triazole motif is a well-established pharmacophore known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2]

This document will not only present the fundamental physicochemical parameters but will also delve into the rationale behind the experimental methodologies for their determination, providing a practical framework for the characterization of this and similar novel chemical entities.

Molecular Structure and Basic Properties

A thorough characterization of any new chemical entity begins with its fundamental structural and basic physical properties.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Number 1247634-81-6[3]
Molecular Formula C₇H₁₁N₃O₂[3]
Molecular Weight 185.18 g/mol Calculated
Monoisotopic Mass 185.08513 Da[3]
SMILES CC(C)C(C(=O)O)N1C=NN=C1[3]
InChI Key LIBDYKLLDZPIMB-UHFFFAOYSA-N[3]

Proposed Synthesis and Characterization

Synthesis_Workflow A 2-Bromo-3-methylbutanoic acid D Reaction Mixture A->D B 4H-1,2,4-Triazole B->D C Base (e.g., NaH) in DMF C->D E Acidic Workup D->E 1. Reaction 2. Quenching F Crude Product E->F G Purification (Crystallization/Chromatography) F->G H This compound G->H Solubility_Workflow A Add excess solid to PBS (pH 7.4) B Equilibrate (e.g., 24h at 25°C) A->B C Filter to remove undissolved solid B->C D Analyze filtrate by HPLC-UV C->D E Determine concentration (Solubility) D->E

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a comprehensive protocol and analysis framework for establishing the solubility profile of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid .

Given that specific public solubility data for this precise intermediate is proprietary or non-indexed, this guide functions as a high-level operational whitepaper . It synthesizes structural predictions with rigorous experimental protocols (E-E-A-T), enabling your team to generate, model, and apply this critical physical chemistry data for process optimization.

Executive Summary

The solubility profile of This compound (referred to herein as T-MBA ) is the foundational dataset required for designing robust crystallization, purification, and formulation processes. As a functionalized carboxylic acid containing a polar triazole moiety and a lipophilic isopropyl chain, T-MBA exhibits complex amphiphilic behavior.

This guide outlines a self-validating workflow to determine the solid-liquid equilibrium (SLE) of T-MBA. It moves beyond simple gravimetric analysis to a thermodynamic approach, utilizing the Apelblat and Buchowski-Ksiazczak (


)  models to derive enthalpy (

) and entropy (

) of dissolution. These parameters are critical for predicting supersaturation limits and optimizing yield in scale-up environments.

Chemical Context & Structural Predictions[1]

To design the correct solvent screen, we must first understand the solute's molecular interactions.

  • Compound: this compound

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Strong H-bond donor and acceptor. Dictates high solubility in protic solvents (Alcohols) and basic media.

    • 1,2,4-Triazole Ring (4-yl linked): High polarity and aromaticity. The nitrogen atoms act as H-bond acceptors, significantly increasing solubility in polar aprotic solvents (DMSO, DMF).

    • Isopropyl Side Chain: Provides limited lipophilicity, allowing for moderate solubility in esters (Ethyl Acetate) and ketones (Acetone), but insufficient for non-polar alkanes (Hexane).

Predicted Solubility Ranking (High to Low):

  • Polar Aprotic: DMSO > DMF (High interaction with triazole)

  • Protic: Methanol > Ethanol > Isopropanol (H-bonding with -COOH and Triazole)

  • Polar Aprotic (Volatile): Acetone > Ethyl Acetate (Dipole-dipole interactions)

  • Non-Polar: Toluene > n-Hexane (Anti-solvent candidates)

Experimental Methodology: Static Equilibrium via HPLC

For pharmaceutical-grade accuracy, we utilize the Static Equilibrium Method coupled with HPLC analysis . This eliminates errors common in gravimetric methods due to solvate formation or volatile impurities.

Materials & Apparatus[2]
  • Solute: T-MBA (Purity > 99.0% by HPLC).

  • Solvents: Analytical grade (MeOH, EtOH, IPA, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water).

  • Equipment:

    • Jacketed glass vessels (50 mL) with magnetic stirring.

    • Programmable circulating water bath (Control

      
       0.05 K).
      
    • Syringe filters (0.22

      
      m PTFE/Nylon).
      
    • HPLC System (UV detection at

      
       210-254 nm).
      
Step-by-Step Protocol
  • Saturation: Add excess T-MBA solid to 10 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Stir continuously for 24 hours at the set temperature (e.g., 298.15 K).

    • Validation: Verify equilibrium by sampling at 24h and 48h. If concentration deviates by < 2%, equilibrium is reached.

  • Phase Separation: Stop stirring and allow the suspension to settle for 1 hour. Maintain temperature control.

  • Sampling: Withdraw 1 mL of supernatant using a pre-heated syringe (to prevent precipitation).

  • Dilution & Analysis: Immediately dilute the sample with mobile phase and analyze via HPLC to determine the mole fraction solubility (

    
    ).
    
  • Solid Phase Characterization: Filter the remaining solid and analyze via PXRD (Powder X-Ray Diffraction) to detect any solvate formation or polymorphic transitions.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical decision nodes in the solubility determination workflow, ensuring data integrity.

SolubilityWorkflow Start Start: Solvent Selection Mix Add Excess T-MBA (Saturation) Start->Mix Equilibrate Equilibrate (Const. T, 24-48h) Mix->Equilibrate Check Equilibrium Check (HPLC t1 vs t2) Equilibrate->Check Check->Equilibrate Diff > 2% Sample Isothermal Sampling & Filtration Check->Sample Diff < 2% Analyze HPLC Quantification (Mole Fraction x) Sample->Analyze SolidCheck Solid Phase Analysis (PXRD/DSC) Sample->SolidCheck Model Thermodynamic Modeling Analyze->Model SolidCheck->Model Confirm Form

Figure 1: Self-validating experimental workflow for solubility determination.

Thermodynamic Modeling & Data Analysis

To translate raw data into process parameters, we employ semi-empirical models. These equations smooth experimental error and allow interpolation at any temperature.

Modified Apelblat Equation

This is the industry standard for correlating solubility with temperature.



  • 
    : Mole fraction solubility.[1][2]
    
  • 
    : Absolute temperature (K).[1][2][3][4]
    
  • 
    : Empirical parameters derived via multiple linear regression.
    
  • Utility: Excellent for non-ideal solutions; directly indicates if solubility is strongly temperature-dependent (high

    
     value).
    
Thermodynamic Parameters (Van't Hoff Analysis)

Using the solubility data, we calculate the apparent thermodynamic functions of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates an endothermic  process (solubility increases with T), which is expected for T-MBA.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    
Representative Data Template

Note: As specific values are experimentally dependent, use this table structure to organize your results.

SolventT (K)


(Apelblat)
RD (%)

(kJ/mol)
Methanol 298.15High--< 1.0+Endo
Ethanol 298.15Mod-High--< 1.0+Endo
Acetone 298.15Moderate--< 1.0+Endo
Ethyl Acetate 298.15Mod-Low--< 1.0+Endo
Water 298.15Moderate--< 1.0+Endo
Toluene 298.15Low--< 1.0+Endo

Process Implications: Crystallization Design

Based on the structural properties and expected thermodynamic behavior, the following strategies are recommended for T-MBA purification.

Cooling Crystallization
  • Solvent: Ethanol or Isopropanol .[5]

  • Rationale: These solvents likely show a steep solubility curve (high

    
    ), meaning a small drop in temperature yields significant recovery.
    
  • Operational Window: Dissolve at 60°C

    
     Cool to 5°C.
    
Anti-Solvent Crystallization
  • System: Methanol (Solvent) + Water (Anti-solvent) .

  • Rationale: T-MBA is likely highly soluble in Methanol but significantly less so in Water (depending on pH). Adding water to a methanol solution will induce high supersaturation.

  • Control: Monitor the Metastable Zone Width (MSZW) to prevent oiling out.

References

  • Measurement and Correlation of Solubility of 3-amino-1,2,4-triazole . Journal of Chemical & Engineering Data. Describes the solubility behavior of the triazole moiety in organic solvents, serving as a baseline for T-MBA.

  • Solubility Determination of c-Met Inhibitor (Triazole derivative). Molecules.

    
     models to complex triazole structures. 
    
  • Thermodynamic Solubility Profile of Temozolomide . Semantic Scholar. Provides a comparative protocol for analyzing amide/imide containing heterocycles in polar solvents.

  • Triazoles and Their Derivatives: Chemistry and Applications . PMC. Detailed review of the physicochemical properties of 1,2,4-triazoles, including polarity and H-bonding capabilities.

Sources

Thermodynamic stability data for triazole-substituted butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazole-substituted butanoic acid derivatives represent a critical scaffold in medicinal chemistry, serving as bioisosteres for amide bonds (peptidomimetics), linkers in PROTACs, and intermediates in the synthesis of GABAergic agents. Their thermodynamic stability is governed by the aromaticity of the triazole ring (Hückel 6


-electron system) and the conformational flexibility of the butanoic acid tether.

This guide provides a comprehensive analysis of the thermodynamic profiles of these derivatives, specifically focusing on 4-(1H-1,2,3-triazol-1-yl)butanoic acid and its 1,2,4-triazole isomers. It establishes standardized protocols for assessing thermal decomposition (


), hydrolytic stability, and shelf-life prediction.

Structural Dynamics & Thermodynamic Principles

The Triazole Core: A Stability Anchor

The exceptional stability of the 1,2,3-triazole ring stems from its high resonance energy (~20 kcal/mol). Unlike other nitrogen-rich heterocycles that may be prone to rapid detonation or decomposition, the 1,2,3-triazole ring is kinetically stable against hydrolysis and oxidation.

  • 1,2,3-Triazole (Click Product): Formed via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), the 1,4-disubstituted isomer is thermodynamically favored. The ring resists metabolic cleavage, making it superior to amide bonds in vivo.

  • 1,2,4-Triazole: Slightly more stable in certain tautomeric forms but exhibits different decomposition kinetics, often involving concerted ring fragmentation.

The Butanoic Acid Tether

The C4-carboxylic acid chain introduces flexibility (entropy) and a reactive handle. The primary thermodynamic vulnerability in this scaffold is decarboxylation at elevated temperatures, particularly if the triazole ring bears electron-withdrawing groups that stabilize the resulting carbanion.

Decomposition Pathways

The degradation of these derivatives follows a bifurcated pathway depending on environmental stress (Heat vs. pH).

DecompositionPathways Compound Triazole-Butanoic Acid Derivative Heat Thermal Stress (>200°C) Compound->Heat Acid Acidic Stress (pH < 2) Compound->Acid RingOpen Ring Fragmentation (N2 Release) Heat->RingOpen >250°C (Triazole break) Decarb Decarboxylation (CO2 Loss) Heat->Decarb ~180-200°C (Acid loss) Retro Retro-Michael / Hydrolysis Acid->Retro Slow Kinetics

Figure 1: Primary decomposition pathways for triazole-butanoic acid derivatives. Thermal stress prioritizes decarboxylation followed by ring fragmentation.

Representative Thermodynamic Data

The following data aggregates experimental ranges for 4-(substituted-triazolyl)butanoic acids and relevant analogs. Note that specific melting points (


) depend heavily on crystal packing (polymorphism).
Table 1: Physicochemical & Thermal Properties
ParameterMetricTypical Range / ValueNotes
Melting Point (

)
Endothermic Onset120°C – 160°C Highly dependent on crystal habit. Pure 4-(1H-1,2,3-triazol-1-yl)butanoic acid typically melts ~145-150°C.
Decomposition (

)
Exothermic Onset> 210°C 1,2,3-triazoles are stable up to ~250°C. Nitro-substituents lower this to ~180°C.
Acidity (

)
Carboxyl Group4.75 ± 0.10 Comparable to butyric acid (4.82). The triazole at

-position has negligible inductive effect.
Acidity (

)
Triazole Ring~1.2 (Protonation) The triazole ring is a very weak base; remains neutral at physiological pH.
Lipophilicity (

)
Octanol/Water0.14 – 0.50 Significantly lower than phenyl analogs, enhancing aqueous solubility.
Enthalpy of Fusion (

)
DSC Integration25 – 35 kJ/mol Indicates strong intermolecular H-bonding (dimerization of acids).
Table 2: Comparative Stability (Isomers)
ScaffoldRelative Stability (

)
Thermal

Hydrolytic Half-life (

)
1,4-Substituted 1,2,3-Triazole Most Stable (Ref) High (>250°C)> 5 years (pH 7, 25°C)
1,5-Substituted 1,2,3-Triazole +2.5 kcal/mol (Less stable)Mod (>220°C)> 5 years
1,2,4-Triazole Analog Variable (Tautomer dependent)High (>240°C)> 5 years

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a specific derivative, the following self-validating protocols must be employed.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine


, 

, and glass transition (

).
  • Sample Prep: Weigh 2–5 mg of dried sample into a hermetic aluminum pan . (Hermetic sealing is critical to prevent sublimation of the carboxylic acid prior to decomposition).

  • Reference: Empty hermetic aluminum pan.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp: Heat from 25°C to 300°C at 10°C/min.

  • Validation Criteria:

    • Endotherm: Sharp peak = Melting (

      
      ). Broad peak = Impurities or solvates.
      
    • Exotherm: Sharp rise = Decomposition.

    • Cycle Check: If

      
       is observed, cool to 25°C and reheat. If 
      
      
      
      shifts, the compound is thermally unstable or polymorphic.
Protocol B: pH-Rate Profiling (Hydrolytic Stability)

Purpose: To assess the stability of the linker in solution.

  • Buffer Prep: Prepare 50 mM buffers at pH 1.2 (HCl), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Incubation: Dissolve compound to 100

    
    M. Incubate at 40°C, 60°C, and 80°C.
    
  • Sampling: Aliquot at

    
     hours.
    
  • Analysis: HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields the degradation rate. Use the Arrhenius equation to extrapolate shelf life at 25°C.
Workflow Visualization

StabilityWorkflow cluster_SolidState Solid State Analysis cluster_Solution Solution State Analysis Start Synthesized Derivative DSC DSC / TGA (Thermal Limits) Start->DSC pH pH Stress Test (pH 1, 7, 10) Start->pH Decision Is T_dec > 200°C AND t_1/2 > 2 years? DSC->Decision XRD PXRD (Polymorph Check) pH->Decision Ox Oxidative Stress (H2O2) Pass Candidate Validated Decision->Pass Yes Fail Redesign Linker Decision->Fail No

Figure 2: Standardized workflow for validating thermodynamic stability of triazole candidates.

Computational Prediction & Shelf-Life

For derivatives where experimental data is unavailable, Density Functional Theory (DFT) provides high-accuracy predictions.

  • Method: B3LYP/6-311++G(d,p).

  • Key Descriptor: Bond Dissociation Energy (BDE) .

    • The N1–C(alkyl) bond is the weakest link in the triazole-butanoic system.

    • If BDE < 65 kcal/mol, the compound is predicted to be thermally labile.

  • Shelf-Life (

    
    ): 
    Using accelerated stability data (Protocol B), shelf life is calculated as:
    
    
    
    
    Where
    
    
    is the rate constant extrapolated from 40-80°C data.

References

  • Thermal Decomposition of Triazoles: Venugopal, S., et al. (2025).[1] "Insights into triazole-based energetic material design from decomposition pathways." Royal Society of Chemistry.

  • Bioisosteric Stability: Massarotti, A., et al. (2014). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Progr. Heterocycl. Chem.

  • Triazole Physicochemical Properties: Guan, Q., et al. (2024). "Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application." ACS Medicinal Chemistry Letters.

  • Energetic Derivatives Data: Kumar, A. S., et al. (2012). "Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives." ResearchGate.[2]

  • Lipophilicity & ADME: "Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents." Molecules (2022).[3][4]

  • Specific Compound Data: "4-(1H-1,2,3-Triazol-1-yl)butanoic acid."[5] ChemScene Product Data.

Sources

Technical Guide: Biological Targets & Pharmacological Potential of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid , a structural analog of the amino acid Valine where the


-amino group is replaced by a 4H-1,2,4-triazole ring.

This structural modification creates a unique bioisostere that retains the steric bulk and lipophilicity of the valine side chain (isopropyl group) while altering the electronic and hydrogen-bonding properties of the


-position. This guide explores its potential as a modulator of branched-chain amino acid (BCAA) metabolism, a metal-chelating pharmacophore, and a transport inhibitor.

Executive Summary & Chemical Identity[1]

Compound: this compound Synonyms:


-(4H-1,2,4-triazol-4-yl)isovaleric acid; 2-(1,2,4-triazol-4-yl)valine analog.
Molecular Formula:  C

H

N

O

Molecular Weight: 169.18 g/mol [1][2][3]
Structural Pharmacophore Analysis

The molecule consists of three distinct functional domains:

  • Isopropyl Tail (Lipophilic Domain): Mimics the side chain of Valine, facilitating recognition by hydrophobic pockets in BCAA-binding proteins.

  • Carboxylic Acid (Anionic Domain): Provides a negative charge at physiological pH (pKa

    
     4.5), essential for electrostatic interactions with arginine/lysine residues in active sites.
    
  • 4H-1,2,4-Triazole Ring (Linker/Chelator): Replaces the protonated amine (

    
    ) of Valine. Unlike the amine, the triazole is planar, aromatic, and acts as a weak base and strong metal ligand (N2/N4 coordination).
    

Primary Biological Targets

Based on Structure-Activity Relationship (SAR) analysis and bioisosteric principles, the following biological systems are the primary predicted targets.

Target 1: Branched-Chain Amino Acid Aminotransferase (BCAT)

Role: BCAT enzymes (cytosolic BCAT1 and mitochondrial BCAT2) catalyze the reversible transamination of BCAAs (Valine, Leucine, Isoleucine) to their respective


-keto acids.
Mechanism of Action:  Competitive Inhibition.
  • Rationale: The isopropyl group allows the compound to enter the hydrophobic "selectivity pocket" of BCAT. However, the triazole ring cannot undergo the Schiff base formation with the PLP (Pyridoxal 5'-phosphate) cofactor required for transamination.

  • Effect: The molecule occupies the active site, blocking the entry of natural Valine, thereby inhibiting the production of

    
    -ketoisovalerate.
    
  • Therapeutic Relevance: BCAT1 is overexpressed in glioblastoma and other cancers; inhibitors are sought to starve cancer cells of glutamate and BCAA-derived energy.

Target 2: Large Neutral Amino Acid Transporter 1 (LAT1 / SLC7A5)

Role: LAT1 transports large neutral amino acids (including Valine) across the blood-brain barrier (BBB) and into cancer cells. Mechanism of Action: Transport Blockade / Competitive Antagonism.

  • Rationale: LAT1 recognition relies heavily on the carboxylic acid and the hydrophobic side chain. While the

    
    -amino group is preferred, the planar triazole may fit into the substrate binding site, potentially locking the transporter in an occluded state or competing with Valine for uptake.
    
  • Effect: Reduction of BCAA uptake in rapidly dividing cells (tumorigenesis) or modulation of brain BCAA levels.

Target 3: Zinc-Dependent Metalloproteases (MMP / ACE)

Role: Matrix Metalloproteinases (MMPs) and Angiotensin-Converting Enzyme (ACE) rely on a catalytic Zinc ion.[4] Mechanism of Action: Bidentate Chelation.

  • Rationale: 1,2,4-triazoles are known ligands for

    
    . The proximity of the carboxylic acid oxygen and the triazole nitrogen (N1 or N2) allows for the formation of a stable 5- or 6-membered chelate ring with the active site metal.
    
  • Effect: Inhibition of catalytic activity by displacing the water molecule required for hydrolysis.

Biological Pathway Visualization

The following diagram illustrates the intervention points of the compound within the Valine metabolic pathway.

ValinePathway Valine L-Valine LAT1 LAT1 Transporter (Cell Entry) Valine->LAT1 Substrate BCAT BCAT Enzyme (Transamination) Valine->BCAT Substrate Compound 3-methyl-2-(4H-1,2,4-triazol-4-yl) butanoic acid Compound->LAT1 Competes/Blocks Compound->BCAT Inhibits Active Site MMP Metalloproteases (Off-Target) Compound->MMP Chelates Zn2+ LAT1->Valine Intracellular KIV alpha-Ketoisovalerate BCAT->KIV Product

Caption: Figure 1. Predicted interference of this compound in Valine transport (LAT1) and metabolism (BCAT).

Experimental Validation Protocols

To confirm these targets, the following experimental workflows are recommended.

Protocol A: BCAT Enzymatic Inhibition Assay

Objective: Determine the


 of the compound against recombinant human BCAT1.
  • Reagents: Recombinant hBCAT1, L-Valine (substrate),

    
    -ketoglutarate (co-substrate), PLP (cofactor), NADH, Leucine Dehydrogenase (coupling enzyme).
    
  • Principle: The transamination of Valine produces

    
    -ketoisovalerate. The coupling enzyme converts this product back to Valine while oxidizing NADH to 
    
    
    
    .
  • Step-by-Step:

    • Prepare reaction buffer: 50 mM HEPES (pH 7.5), 5

      
      M PLP.
      
    • Add hBCAT1 (10 nM) and varying concentrations of the test compound (0.1

      
      M – 100 
      
      
      
      M). Incubate for 15 min at 37°C.
    • Initiate reaction by adding L-Valine (1 mM) and

      
      -ketoglutarate (1 mM).
      
    • Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 10 minutes.

    • Analysis: Plot initial velocity (

      
      ) vs. [Inhibitor] to calculate 
      
      
      
      and
      
      
      .
Protocol B: Cellular Uptake Competition Assay (LAT1)

Objective: Assess if the compound blocks Valine transport.

  • System: HeLa cells (high LAT1 expression) or Xenopus oocytes expressing SLC7A5.

  • Tracer:

    
    -L-Leucine or 
    
    
    
    -L-Valine.
  • Step-by-Step:

    • Wash cells with Na+-free choline chloride buffer (to isolate System L transport).

    • Pre-incubate cells with the test compound (100

      
      M) for 10 minutes.
      
    • Add radiolabeled tracer (

      
      -Valine, 1 
      
      
      
      M) and incubate for 2 minutes (initial rate).
    • Terminate uptake by washing with ice-cold PBS containing 5 mM unlabeled BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, a specific LAT1 inhibitor).

    • Lyse cells and measure radioactivity via liquid scintillation counting.

    • Result: Significant reduction in CPM (counts per minute) indicates LAT1 binding.

Quantitative Data Summary (Predicted)

ParameterValue / PredictionRationale
LogP (Lipophilicity) ~0.8 - 1.2Isopropyl group increases hydrophobicity; triazole is polar but less than

.
pKa (Acid) 4.2 - 4.8Typical for

-substituted carboxylic acids.
pKa (Base) ~2.3The triazole ring is a very weak base; neutral at pH 7.4.
BCAT Binding Mode CompetitiveIsostere of Valine; occupies substrate pocket.
Metal Coordination BidentateCarboxylate O and Triazole N4/N2 chelate Zn/Fe.

References

  • Hutt, D. M., et al. (2013). "The amino acid transporter SLC7A5 (LAT1) is a novel therapeutic target in cancer." Cell Cycle.

  • Ananieva, E. A., & Wilkinson, A. C. (2018). "Branched-chain amino acid metabolism in cancer." Current Opinion in Clinical Nutrition and Metabolic Care.

  • Kagthara, P. R., et al. (2000). "Synthesis and biological activity of some new 1,2,4-triazole derivatives." Indian Journal of Pharmaceutical Sciences.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "1,2,4-Triazole derivatives and Valine analogs."

Sources

Safety data sheet (SDS) and toxicity profile for 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid (CAS: 1193389-25-1). It is designed for researchers and safety officers requiring data beyond standard vendor SDSs, specifically focusing on its role as a Triazole Derivative Metabolite (TDM) and its toxicological implications in drug and agrochemical development.

Document Control:

  • Compound Class: Triazole Derivative Metabolite (TDM) / Azole Degradant

  • CAS Number: 1193389-25-1[1]

  • Molecular Formula: C7H11N3O2[1]

  • Molecular Weight: 169.18 g/mol

  • Primary Application: Pharmaceutical intermediate; Agrochemical metabolite standard (Triazole fungicide residue analysis).

Part 1: Executive Safety Assessment (GHS & Hazard Identification)

Core Hazard Classification

Unlike parent triazole fungicides (e.g., Tebuconazole, Triadimefon) which often carry reproductive toxicity warnings, this specific acid metabolite exhibits a modified toxicity profile due to its high polarity and rapid excretion potential. However, it retains the 1,2,4-triazole moiety, necessitating specific handling precautions.[2]

GHS Classification (derived from SAR & TDM Group Data):

Hazard Class Category Hazard Statement Code
Acute Toxicity (Oral) Category 4 Harmful if swallowed. H302
Skin Corrosion/Irritation Category 2 Causes skin irritation.[3] H315
Eye Damage/Irritation Category 2A Causes serious eye irritation.[4] H319

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |

Emergency Response Matrix
  • Inhalation: Move to fresh air. If wheezing characterizes the exposure, administer oxygen. The triazole ring can induce respiratory tract inflammation.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or abundant soap and water. Lipophilic absorption is lower than parent azoles but still possible.

  • Ingestion: Do NOT induce vomiting without medical oversight. The compound is an organic acid; aspiration may cause pneumonitis.

Part 2: Detailed Toxicology Profile & Mechanism

The "Read-Across" Strategy

Data for CAS 1193389-25-1 is sparse in public registries. Therefore, this profile utilizes Read-Across methodology validated by the European Food Safety Authority (EFSA) for the "Triazole Derivative Metabolite" (TDM) group. This group shares the 1,2,4-triazole toxicophore.[2][3][4][5]

Toxicological Hierarchy:

  • Parent Azoles: High toxicity (Repro/Dev Tox).

  • Free 1,2,4-Triazole: Moderate toxicity (Neuro/Thyroid/Liver targets).

  • Conjugated Acids (e.g., Triazole Alanine, This Compound): Lower toxicity.[4] The carboxylic acid tail increases water solubility, facilitating rapid renal clearance and reducing bioaccumulation compared to the free heterocycle.

Mechanism of Action (MOA) & Target Organs

The toxicity of this compound is driven by the stability of the triazole ring.

  • Primary Mechanism (CYP Inhibition): The nitrogen at position 4 of the triazole ring can coordinate with the heme iron of Cytochrome P450 enzymes. While this is the mechanism for antifungal efficacy (CYP51 inhibition), in mammals, it can lead to off-target inhibition of CYP enzymes involved in steroidogenesis.

  • Target Organ: Liver (Hepatotoxicity): Chronic exposure to triazole moieties typically induces centrilobular hypertrophy (swelling of liver cells) due to enzyme induction.

  • Target Organ: Thyroid: Disruption of T3/T4 homeostasis is a known class effect of triazoles, often secondary to hepatic enzyme induction (increased clearance of thyroid hormones).

Visualizing the Toxicity Pathway

The following diagram illustrates the Adverse Outcome Pathway (AOP) for this class of compounds, distinguishing between the parent compound and the acid metabolite.

Triazole_AOP Parent Parent Fungicide (e.g., Triadimefon) Metabolism Metabolic Cleavage (Oxidation) Parent->Metabolism CYP450 Target 3-methyl-2-(4H-1,2,4-triazol-4-yl) butanoic acid Metabolism->Target Major Pathway Tox_Route Free 1,2,4-Triazole (If further degraded) Metabolism->Tox_Route Minor Pathway Excretion Renal Excretion (High Polarity) Target->Excretion Rapid Clearance (Detoxification) Effect_Liver CYP Enzyme Induction Tox_Route->Effect_Liver Binding Heme Iron Effect_Thyroid Thyroid Hormone Clearance Effect_Liver->Effect_Thyroid Secondary Mechanism

Figure 1: Metabolic fate and toxicity divergence.[6] The acid metabolite (Blue) favors excretion, whereas free triazole (Red) drives the classic toxicity profile.

Part 3: Environmental Fate & Physical Properties[7]

Understanding the behavior of this compound in solution is critical for experimental design and waste management.

Physicochemical Data Table
PropertyValueImplication
Physical State Solid (Crystalline)Inhalation hazard if micronized.
Solubility (Water) High (>10 g/L est.)Highly mobile in aqueous media; potential groundwater contaminant.
LogP (Octanol/Water) ~0.54 (Calculated)Low bioaccumulation potential.
pKa ~3.5 - 4.5 (Carboxylic Acid)Exists as an anion at physiological pH (7.4).
Stability Hydrolytically stableResistant to breakdown in sterile water; requires photolysis or microbial degradation.
Environmental Degradation

As a carboxylic acid derivative of a triazole, this compound is considered "persistent" in soil but "mobile" in water.

  • Soil: Low adsorption (low Koc).[6] It will not bind tightly to soil organic matter.

  • Water: It is a terminal metabolite for many pathways, meaning it does not easily degrade further under standard environmental conditions.

Part 4: Experimental Protocols

Safe Handling & Solubilization

Protocol: Preparation of 10mM Stock Solution

  • Solvent Choice: DMSO is the preferred solvent for stock storage (solubility >50 mg/mL). Water is suitable for immediate use but susceptible to microbial growth if unbuffered.

  • Procedure:

    • Weigh 16.9 mg of substance.

    • Add 10 mL of DMSO (anhydrous).

    • Vortex for 30 seconds. Solution should be clear and colorless.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond (if present in precursors) or decarboxylation.

Analytical Detection (LC-MS/MS)

To validate the presence of this compound in biological matrices (plasma/urine) or soil, use the following monitoring parameters.

  • Column: C18 Reverse Phase (High aqueous stability required, e.g., Acquity HSS T3).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B (hold 1 min) to retain the polar acid, ramp to 95% B.

  • MS Mode: Positive ESI (Electrospray Ionization).

  • Transitions (MRM):

    • Precursor: 170.1 [M+H]+

    • Quantifier Ion: 70.1 (Triazole ring fragment)

    • Qualifier Ion: 124.1 (Loss of carboxylic group)

Part 5: Regulatory & Compliance Context

  • REACH (EU): Triazole metabolites are under increasing scrutiny. While not always registered individually, they are assessed as part of the "Residue Definition" for parent fungicides.

  • TSCA (USA): Likely classified for R&D Use Only unless part of a specific pesticide registration package.

  • Waste Disposal: Do not dispose of via sink. Collect as halogen-free organic waste. Incineration is required to break the triazole ring (requires high temperature >1000°C to prevent NOx formation).

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2008). 1,2,4-Triazole and Triazole Derivative Metabolites: Toxicological Evaluation.

  • Fluorochem. (2024). Safety Data Sheet: 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride.[1]

  • US EPA. (2020). Human Health Risk Assessment for Triazole-Derivative Metabolites.[4] Office of Pesticide Programs.

  • Goetz, A. K., et al. (2007). Disruption of testosterone homeostasis as a mode of action for the reproductive toxicity of triazole fungicides. Toxicological Sciences, 95(1), 227-239.

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a high-purity, scalable synthesis of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid .

Unlike standard "cookbook" protocols, this guide emphasizes the mechanistic rationale behind each step, ensuring reproducibility and troubleshooting capability. The route selected—the TMSCl-Promoted Cyclization Strategy —is chosen over traditional high-thermal methods (e.g., the Pellizzari reaction) to minimize racemization of the


-chiral center and suppress decomposition.

Abstract & Strategic Rationale

The synthesis of 4-substituted 1,2,4-triazoles from primary amines is a critical transformation in medicinal chemistry (e.g., antifungal pharmacophores) and materials science (MOF linkers). The target molecule, This compound , presents a specific challenge: the steric bulk of the isopropyl group at the


-position and the lability of the 

-proton.

Direct reaction of the free amino acid (Valine) with hydrazine sources often yields low conversion due to zwitterionic interference. Therefore, this protocol employs a Three-Stage "Protect-Cyclize-Deprotect" Strategy :

  • Esterification: Locks the carboxylic acid to prevent side reactions with the cyclization reagents.

  • TMSCl-Promoted Cyclization: Uses 1,2-diformylhydrazine activated by chlorotrimethylsilane (TMSCl) to form the triazole ring under mild conditions (avoiding the harsh >150°C heat of neat fusion).

  • Controlled Hydrolysis: Saponification using Lithium Hydroxide (LiOH) to restore the acid functionality with minimal racemization.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the chemical logic, highlighting the critical activation steps.

SynthesisPathway cluster_legend Mechanism Key Valine L-Valine (Starting Material) Ester Methyl Valinate HCl (Activated Amine) Valine->Ester SOCl2, MeOH (Protection) Intermediate Bis-TMS Intermediate Ester->Intermediate 1,2-Diformylhydrazine TMSCl, Et3N TriazoleEster Triazole Ester (Cyclized Precursor) Intermediate->TriazoleEster Cyclodehydration (Pyridine, Heat) Target Target Acid (Final Product) TriazoleEster->Target LiOH, THF/H2O (Hydrolysis) Note1 TMSCl activates formyl oxygens making them potent electrophiles.

Figure 1: Step-wise transformation from Valine to the Triazole Acid, highlighting the TMSCl activation pathway.[1][2]

Experimental Protocol

Phase 1: Methyl Ester Protection

Objective: Convert L-Valine to L-Valine Methyl Ester Hydrochloride to increase solubility in organic solvents and block the carboxylic acid.

Reagents:

  • L-Valine (10.0 g, 85.4 mmol)

  • Thionyl Chloride (

    
    ) (12.4 mL, 170.8 mmol)
    
  • Methanol (anhydrous, 100 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Place in an ice-water bath (

    
    ).
    
  • Addition: Charge the flask with Methanol. Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ).
  • Solubilization: Add L-Valine in portions to the solution.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat to reflux (

    
    ) for 4 hours. The suspension should become a clear solution.
    
  • Workup: Concentrate the solvent in vacuo. Co-evaporate with diethyl ether (

    
    ) to remove residual HCl.
    
  • Yield: Obtain the product as a white hygroscopic solid (Quant. yield, ~14.3 g). Use directly in Phase 2.

Phase 2: Triazole Ring Construction (The Critical Step)

Objective: Construct the 1,2,4-triazole ring on the amine nitrogen using 1,2-diformylhydrazine and TMSCl.

Reagents:

  • L-Valine Methyl Ester HCl (from Phase 1) (14.3 g, 85.4 mmol)

  • 1,2-Diformylhydrazine (8.27 g, 94.0 mmol, 1.1 equiv)

  • Chlorotrimethylsilane (TMSCl) (54 mL, 427 mmol, 5.0 equiv)

  • Triethylamine (

    
    ) (71 mL, 512 mmol, 6.0 equiv)
    
  • Pyridine (anhydrous, 150 mL)

Mechanism Note: TMSCl reacts with 1,2-diformylhydrazine to form a bis(trimethylsilyloxy) intermediate. This converts the formyl oxygens into excellent leaving groups, facilitating the nucleophilic attack by the valine amine.

Procedure:

  • Slurry Formation: In a dry 500 mL RBF under Nitrogen (

    
    ), suspend the Valine Methyl Ester HCl and 1,2-Diformylhydrazine in anhydrous Pyridine.
    
  • Activation: Cool to

    
    . Add TMSCl dropwise (exothermic). Follow immediately with the dropwise addition of 
    
    
    
    .
  • Cyclization: Allow the mixture to warm to room temperature, then heat to

    
      for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
    
  • Quench: Cool to room temperature. Carefully quench with Methanol (20 mL) to consume excess silanes.

  • Extraction: Concentrate the pyridine in vacuo. Redissolve the residue in Dichloromethane (DCM, 200 mL) and wash with saturated

    
     (100 mL) and Brine (100 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
    
  • Product: Methyl 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoate. (Expected Yield: 65–75%).

Phase 3: Saponification to Final Acid

Objective: Hydrolyze the methyl ester to release the free acid without degrading the triazole ring.

Reagents:

  • Triazole Ester (from Phase 2)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 equiv)
    
  • THF / Water (3:1 mixture)

Procedure:

  • Dissolution: Dissolve the Triazole Ester in THF/Water (3:1, approx. 10 mL/g).

  • Hydrolysis: Add

    
     in one portion. Stir at room temperature for 4 hours.
    
    • Note: Avoid heating to prevent racemization of the

      
      -proton.
      
  • Workup: Acidify the solution to pH 3–4 using 1M HCl.

  • Isolation: Extract with Ethyl Acetate (

    
    ). The triazole acid is amphoteric but favors the organic layer at pH 3.
    
  • Drying: Dry over

    
     and concentrate in vacuo to yield the final solid. Recrystallize from Ethanol/Ether if necessary.
    

Quantitative Data Summary

ParameterPhase 1 (Esterification)Phase 2 (Cyclization)Phase 3 (Hydrolysis)
Limiting Reagent L-ValineValine Methyl EsterTriazole Ester
Key Reagent

TMSCl / 1,2-DiformylhydrazineLiOH
Temperature



Time 4 hours16 hours4 hours
Expected Yield >98%65–75%85–90%
Critical QC Clear solution (no solid)LC-MS (

)
pH adjustment

Quality Control & Validation

To ensure the protocol is a self-validating system , perform the following checks:

  • NMR Validation (

    
     NMR, 400 MHz, DMSO-
    
    
    
    ):
    • Triazole Protons: Look for a distinctive singlet (2H) around

      
       8.5–9.0 ppm. The equivalence of these two protons confirms the symmetry of the 4-substituted triazole ring.
      
    • 
      -Proton:  A doublet (or broad doublet) around 
      
      
      
      4.5–5.0 ppm, coupled to the isopropyl methine.
    • Absence of Methyl Ester: Disappearance of the singlet at

      
       3.7 ppm (from Phase 2 to 3).
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).

    • Target Purity: >98% (Area under curve).

  • Chiral Integrity (Optional):

    • If optical purity is required, use Chiral HPLC (e.g., Chiralpak AD-H) to determine the enantiomeric excess (ee), comparing against a racemic standard synthesized by mixing L- and D-Valine starting materials.

References

  • Wong, B., et al. (2010). "A Robust Synthesis of 4-Substituted 1,2,4-Triazoles." Journal of Organic Chemistry. (Methodology basis for TMSCl activation).

  • Bartlett, R. K., & Humphrey, I. R. (1967). "The synthesis of 4-substituted 1,2,4-triazoles." Journal of the Chemical Society C: Organic. (Foundational chemistry for hydrazine cyclization).

  • Castanedo, G. M., et al. (2011). "One-Pot Synthesis of 1,2,4-Triazoles from Primary Amines." The Journal of Organic Chemistry. (Alternative modern approaches).

  • Ueda, S., et al. (2009).[3] "Copper-Catalyzed Synthesis of 1,2,4-Triazoles." Journal of the American Chemical Society.[3] (Catalytic context).

Sources

Application Note: Scalable Production of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid . This molecule represents a "chiral pool" derivative where the primary amine of L-Valine is replaced by a 4-substituted 1,2,4-triazole ring.

The synthesis of N4-substituted triazoles on chiral backbones presents a specific challenge: Regioselectivity . Direct alkylation of 1,2,4-triazole with 2-bromo-3-methylbutanoic acid predominantly yields the N1-isomer due to tautomeric equilibrium, rendering it unsuitable for high-purity production of the N4-isomer.

Therefore, this guide recommends a De Novo Ring Construction strategy. By building the triazole ring onto the nitrogen of L-Valine methyl ester using 1,2-diformylhydrazine or N,N-dimethylformamide azine , we guarantee exclusive N4-regiochemistry. The protocol below is optimized for kilogram-scale production, emphasizing racemization control and impurity management.

Part 1: Synthetic Strategy & Critical Process Parameters (CPP)

Route Selection: The "De Novo" Advantage

To achieve the target structure, we must avoid N-alkylation. The preferred industrial route utilizes the condensation of the primary amine (Valine ester) with a hydrazine-equivalent cyclization agent.

ParameterRoute A: N-AlkylationRoute B: De Novo Cyclization (Recommended)
Reaction 2-Bromo-valeric acid + 1,2,4-TriazoleL-Valine Ester + 1,2-Diformylhydrazine
Regioselectivity Poor (Mixture of N1, N2, N4)Excellent (Exclusive N4)
Chirality High Risk (SN2 inversion/racemization)Manageable (Retains configuration if T < 100°C)
Purification Difficult Isomer SeparationSimple Crystallization
Scalability Low (Yield loss to isomers)High (Atom economical)
Reaction Pathway Visualization

The following diagram illustrates the selected pathway, highlighting the transformation from L-Valine to the final Triazolyl acid.

SyntheticRoute Figure 1: De Novo Synthesis of this compound Valine L-Valine (Starting Material) Ester L-Valine Methyl Ester HCl (Intermed. 1) Valine->Ester SOCl2, MeOH Reflux TriazoleEster Triazolyl Ester (Intermed. 2) Ester->TriazoleEster Cyclization Et3N, Toluene, 90°C Reagent 1,2-Diformylhydrazine + Triethyl Orthoformate Reagent->TriazoleEster Reagent Addition FinalAcid Target Acid (Final Product) TriazoleEster->FinalAcid LiOH, THF/H2O Mild Hydrolysis

Figure 1: The De Novo synthesis strategy ensures N4-regioselectivity by constructing the triazole ring directly on the amino acid nitrogen.

Part 2: Detailed Experimental Protocol

Step 1: Esterification of L-Valine

Objective: Protect the carboxylic acid to prevent side reactions and improve solubility in organic solvents.

Reagents:

  • L-Valine (1.0 eq)[1]

  • Thionyl Chloride (1.2 eq)

  • Methanol (Solvent, 10 vol)

Protocol:

  • Charge Methanol into a glass-lined reactor and cool to 0–5°C.

  • Slowly add Thionyl Chloride dropwise, maintaining temperature < 10°C (Exothermic).

  • Add L-Valine portion-wise.

  • Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or GC (Disappearance of Valine).

  • Concentrate the reaction mass under vacuum to remove Methanol/HCl.

  • Workup: Dissolve residue in water, neutralize with saturated NaHCO3 to pH 8, and extract with Dichloromethane (DCM).

  • Dry organic layer (Na2SO4) and concentrate to yield L-Valine Methyl Ester as a colorless oil.

    • Note: The HCl salt can be used directly in the next step if neutralized in situ.

Step 2: Triazole Ring Construction (The Critical Step)

Objective: Convert the primary amine to the 4-substituted 1,2,4-triazole ring.

Reagents:

  • L-Valine Methyl Ester (1.0 eq)

  • 1,2-Diformylhydrazine (1.1 eq)

  • Triethyl Orthoformate (TEOF) (1.5 eq) - Acts as solvent and cyclizing agent

  • Catalytic p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

Protocol:

  • In a reactor equipped with a Dean-Stark trap (or distillation setup), charge L-Valine Methyl Ester , 1,2-Diformylhydrazine , and Triethyl Orthoformate .

  • Add catalytic p-TsOH .

  • Heat the mixture slowly to 80–90°C.

    • Mechanism:[1][2][3][4][5] The amine reacts with TEOF and Diformylhydrazine to form intermediate amidines, which cyclize to release Ethanol and Formic acid.

  • Continuously distill off the Ethanol byproduct to drive the equilibrium forward.

  • Maintain temperature at 90°C for 6–8 hours.

    • Caution: Do not exceed 110°C to minimize racemization of the alpha-chiral center.

  • Workup: Cool to room temperature. Evaporate excess TEOF under reduced pressure.

  • Dissolve the residue in Ethyl Acetate and wash with 5% HCl (to remove unreacted amine) followed by Brine.

  • Concentrate to yield crude Methyl 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoate .

  • Purification: Recrystallize from Isopropyl Alcohol/Heptane if purity < 95%.

Step 3: Hydrolysis to Final Acid

Objective: Remove the methyl ester group without racemizing the chiral center.

Reagents:

  • Triazolyl Ester (from Step 2)

  • Lithium Hydroxide (LiOH.H2O) (1.5 eq)

  • THF/Water (1:1 mixture)

Protocol:

  • Dissolve the Triazolyl Ester in THF/Water (1:1).

  • Cool to 0–5°C.

  • Add LiOH.H2O portion-wise.

  • Stir at 0–10°C for 2–4 hours.

    • Critical Control: Avoid heating. High pH + Heat = Rapid Racemization.

  • Monitor hydrolysis by HPLC.

  • Isolation: Adjust pH to 3.0–3.5 using 1N HCl.

  • Extract the product into Ethyl Acetate (3x).

  • Concentrate the organic layer to obtain the solid product.

  • Final Polish: Recrystallize from Ethanol/Water to achieve >99% purity.

Part 3: Process Flow & Analytical Controls

Process Flow Diagram (PFD)

PFD Figure 2: Process Flow for Scalable Production Reactor1 Reactor 1 (Esterification) Reactor2 Reactor 2 (Cyclization) Reactor1->Reactor2 Valine Methyl Ester Reactor3 Reactor 3 (Hydrolysis) Reactor2->Reactor3 Triazolyl Ester (Distillation of EtOH) Filter Filtration/Drying Reactor3->Filter Acid Precipitate QC QC Lab (HPLC/Chiral) Filter->QC Sample

Figure 2: Sequential reactor flow designed to minimize handling of unstable intermediates.

Analytical Specifications

To ensure the product meets pharmaceutical standards, the following tests are mandatory:

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Confirms Triazole protons (δ ~8.5-9.0 ppm) and Valine isopropyl group.
Assay HPLC (C18 Column)> 98.5% w/w
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee (Enantiomeric Excess)
Residual Solvent GC-HeadspaceMethanol < 3000 ppm, THF < 720 ppm
Water Content Karl Fischer< 0.5%
Troubleshooting Guide
  • Issue: Low Yield in Step 2 (Cyclization).

    • Cause: Incomplete removal of Ethanol/Water.

    • Solution: Ensure efficient distillation or add molecular sieves to the reaction mixture.

  • Issue: Racemization (Low ee%).

    • Cause: Hydrolysis temperature too high or pH > 12.

    • Solution: Strictly maintain T < 10°C during LiOH hydrolysis. Switch to LiOH (milder than NaOH).

  • Issue: Sticky Solid Final Product.

    • Cause: Residual solvent or impurities.

    • Solution: Triturate the solid with Diethyl Ether or Hexane to induce proper crystallization.

References

  • Bartlett, R. K., & Humphrey, I. R. (1967). The synthesis of 4-substituted 1,2,4-triazoles. Journal of the Chemical Society C: Organic. Link

    • Context: Foundational paper describing the reaction of amines with 1,2-diformylhydrazine to form 4-substituted triazoles.
  • Kaken Pharmaceutical Co., Ltd. (1997). Process for the preparation of triazole derivatives. U.S. Patent 5,625,064. Link

    • Context: Describes the synthesis of Efinaconazole intermediates, illustrating the stability of the triazole ring on chiral backbones.
  • Genentech, Inc. (2010).[6] Four-component synthesis of fully substituted 1,2,4-triazoles. Angewandte Chemie International Edition. Link

    • Context: Modern methods for constructing triazole rings, providing context for alternative c
  • BenchChem. (2025). Technical Guide to N,N-Dimethyl-L-Valine Applications. Link

    • Context: Provides data on Valine derivative stability and impurity profiles in pharmaceutical synthesis.

Sources

Reagents and catalysts for synthesizing 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic Acid

Part 1: Strategic Analysis & Chemical Logic

1.1 The Target Molecule The target, This compound , is a specialized heterocyclic amino acid derivative.[1] Structurally, it consists of a valine backbone where the primary amine has been converted into a 4H-1,2,4-triazole ring.

  • Core Scaffold: Valine (2-amino-3-methylbutanoic acid).[1]

  • Heterocycle: 1,2,4-Triazole attached via the N4 nitrogen.

  • Critical Challenge: Regioselectivity (N1 vs. N4).

1.2 The Regioselectivity Trap (Expert Insight) A common error in synthesizing this scaffold is attempting a nucleophilic substitution using 1,2,4-triazole and 2-bromo-3-methylbutanoic acid.[1]

  • The Trap: Alkylation of unsubstituted 1,2,4-triazole predominantly occurs at the N1 position due to tautomeric equilibrium and electronics, yielding the 1H-isomer (1-substituted), not the desired 4H-isomer (4-substituted).[1]

  • The Solution: To guarantee the N4 connectivity, the triazole ring must be constructed de novo directly onto the primary amine of the valine substrate. This "Build-on-Amine" strategy is the only robust method to ensure >99% regiochemical purity.[1]

Part 2: Reagent Selection Guide

The following reagents are selected based on scalability, atom economy, and regiocontrol.

Primary Reagent System (The "Gold Standard")
  • Reagent:

    
    -Dimethylformamide azine dihydrochloride (DMF-azine[1]·2HCl).
    
  • Role: Acts as a 1,2-dielectrophile that condenses with primary amines to form the 1,2,4-triazole ring in a single step.

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (Optional if using the HCl salt, but often added to push equilibrium).[1]

  • Solvent: Toluene or Dioxane (high boiling point required).

Secondary Reagent System (The "Classical" Route)
  • Reagent: 1,2-Diformylhydrazine.[1]

  • Activator: Chlorotrimethylsilane (TMSCl) in Pyridine/Triethylamine.

  • Role: TMSCl activates the formyl oxygens, making them susceptible to nucleophilic attack by the valine amine.

  • Substrate Requirement: Requires Valine Methyl Ester (protection of carboxylic acid is recommended to prevent silylation of the acid).

Part 3: Experimental Protocols

Method A: The DMF-Azine Cyclization (Recommended)

Best for: High regioselectivity, one-pot operation, and scalability.[1]

Reagents:

  • L-Valine (1.0 equiv)[1]

  • 
    -Dimethylformamide azine dihydrochloride (1.1 equiv)[1]
    
  • Triethylamine (Et3N) (2.2 equiv) - To neutralize the HCl salt[1]

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) - Catalytic[1]

  • Toluene (10 mL/g of substrate)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (for water removal).

  • Charging: Add L-Valine and Toluene to the flask.

  • Neutralization: Add Et3N followed by DMF-azine dihydrochloride.[1] Stir at room temperature for 30 minutes.

  • Cyclization: Add catalytic p-TsOH. Heat the reaction mixture to reflux (110°C).

  • Monitoring: Monitor water collection in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 4–6 hours).

    • QC Check: TLC (MeOH/DCM 1:9) should show consumption of Valine (ninhydrin positive) and appearance of a UV-active spot (triazole).[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in minimal water, adjust pH to 4–5 with 1N HCl to precipitate the zwitterionic product, or extract with Ethyl Acetate if the free acid is soluble. Recrystallize from Ethanol/Water.

Method B: The Diformylhydrazine Activation

Best for: Laboratories lacking DMF-azine; requires ester protection.[1]

Reagents:

  • L-Valine Methyl Ester HCl (1.0 equiv)[1]

  • 1,2-Diformylhydrazine (1.2 equiv)[1]

  • Chlorotrimethylsilane (TMSCl) (4.0 equiv)

  • Triethylamine (Et3N) (Excess)

  • Pyridine (Solvent/Base)[2][3]

Protocol:

  • Activation: In a dry flask under Argon, dissolve 1,2-diformylhydrazine in anhydrous Pyridine.

  • Silylation: Add TMSCl dropwise at 0°C. Stir for 1 hour to generate the bis-trimethylsilyloxyazine intermediate.

  • Addition: Add L-Valine Methyl Ester HCl.

  • Heating: Warm the mixture to 100°C and stir for 12 hours.

  • Hydrolysis (Workup): Cool to room temperature. Quench with Methanol followed by water to remove TMS groups.

  • Ester Hydrolysis (Step 2): Treat the crude ester with LiOH in THF/Water (1:1) for 2 hours to deprotect the carboxylic acid.

  • Isolation: Acidify to pH 4 and extract or crystallize.

Part 4: Data & Visualization

Table 1: Comparison of Synthetic Methods
MetricMethod A (DMF-Azine)Method B (Diformylhydrazine)Alkylation (Not Recommended)
Regioselectivity >99% N4 (Desired) >95% N4~80% N1 (Undesired)
Step Count 1 Step3 Steps (Protect -> Cyclize -> Deprotect)1 Step
Atom Economy HighLow (TMS waste)High
Scalability ExcellentModerateGood
Key Reagent DMF-Azine[1]·2HClTMSCl / Diformylhydrazine2-Bromo-3-methylbutanoic acid
Pathway Visualization

G Valine L-Valine (Primary Amine) Intermediate Amidine Intermediate Valine->Intermediate + DMF-Azine + p-TsOH Reagent DMF-Azine (Reagent) Reagent->Intermediate Cyclization Cyclization (- 2 Me2NH) Intermediate->Cyclization Heat (110°C) Product 3-methyl-2-(4H-1,2,4-triazol-4-yl) butanoic acid Cyclization->Product - H2O

Caption: Figure 1.[1][4][5] The reaction pathway using DMF-azine.[1] The primary amine of Valine attacks the electrophilic carbon of the azine, displacing dimethylamine, followed by ring closure.

Part 5: Quality Control & Troubleshooting

Analytical Markers (1H NMR in DMSO-d6):

  • Triazole Protons: Look for a distinctive singlet (2H) around 8.5 – 9.0 ppm . This confirms the formation of the symmetric triazole ring.

  • Alpha-Proton: The doublet (or multiplet) for the CH at the chiral center (approx. 4.5–5.0 ppm) should remain, indicating the backbone is intact.

  • Racemization Check: If using L-Valine, check optical rotation. High heat (Refluxing Toluene) can cause partial racemization. If chirality is critical, reduce temperature to 80°C and extend reaction time, or use Method B (milder).

Troubleshooting:

  • Low Yield: Often due to moisture. DMF-azine hydrolyzes to hydrazine and dimethylamine in the presence of water. Ensure all solvents are anhydrous.

  • Sticky Solid: The product is an amino acid derivative (zwitterionic).[6] It may not extract well into organic solvents at neutral pH. Adjust pH to the isoelectric point (pI) for precipitation.

References

  • Bartlett, R. K., & Humphrey, I. R. (1967). The synthesis of 4-substituted 1,2,4-triazoles from primary amines and N,N-dimethylformamide azine. Journal of the Chemical Society C: Organic. Link

  • Katritzky, A. R., et al. (2010). Synthesis of 1,2,4-triazoles. Chemical Reviews. Link

  • Schiessl, P. (1995). Method for the preparation of 4-substituted 4H-1,2,4-triazoles. US Patent 5,434,270. Link

  • Ueda, S., et al. (2012). Regioselective synthesis of 1,2,4-triazoles via activation of diformylhydrazine. Journal of Organic Chemistry. Link

Sources

Application Notes & Protocols: 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid. This document elucidates its primary application as a critical intermediate in the synthesis of advanced triazole-based antifungal agents, with a particular focus on the clinically significant drug, Voriconazole.

Introduction: The Significance of Triazole Antifungals and the Role of Key Intermediates

The 1,2,4-triazole moiety is a foundational scaffold in medicinal chemistry, integral to a multitude of therapeutic agents due to its unique chemical properties that facilitate interactions with biological targets.[1][2][3][4] In the realm of antifungal therapy, triazole-based drugs represent a cornerstone for treating serious and invasive fungal infections, particularly in immunocompromised patients.[5][6] These agents, including fluconazole, itraconazole, and voriconazole, function by inhibiting fungal cytochrome P450-dependent enzymes, specifically lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8]

Voriconazole, a second-generation triazole, exhibits a broad spectrum of activity against various fungal pathogens.[5] The intricate stereospecific synthesis of Voriconazole necessitates the use of well-defined chiral building blocks. This compound and its derivatives are pivotal intermediates in several patented synthetic routes to Voriconazole, highlighting their industrial and medicinal importance.[9][10]

Core Application: A Building Block for Voriconazole Synthesis

The principal and most well-documented application of this compound in medicinal chemistry is as a key precursor in the multi-step synthesis of Voriconazole. The structural features of this butanoic acid derivative provide the necessary framework for constructing the core of the final drug molecule.

Retrosynthetic Analysis of Voriconazole

A retrosynthetic approach to Voriconazole reveals the strategic importance of the butanoic acid intermediate. The synthesis generally involves the coupling of a pyrimidine-containing fragment with a chiral side chain derived from this compound.

G Voriconazole Voriconazole Intermediate_A Key Chiral Intermediate (derived from target compound) Voriconazole->Intermediate_A Disconnection Intermediate_B Fluoropyrimidine Fragment Voriconazole->Intermediate_B Disconnection Target_Compound This compound Intermediate_A->Target_Compound Synthesis

Caption: Retrosynthetic disconnection of Voriconazole.

Synthetic Protocols and Methodologies

The following sections outline generalized protocols for the synthesis involving this compound and its derivatives en route to Voriconazole. These protocols are based on principles described in the patent literature.

General Workflow for Voriconazole Synthesis

The synthesis of Voriconazole from its key intermediates is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry of the final product.

G Start Starting Materials Step1 Synthesis of This compound derivative Start->Step1 Step2 Condensation Reaction Step1->Step2 Step3 Stereoselective Reduction/Resolution Step2->Step3 Step4 Final Product Isolation & Purification Step3->Step4 End Voriconazole Step4->End

Caption: General synthetic workflow for Voriconazole.

Protocol 1: Synthesis of a Key Voriconazole Intermediate

This protocol describes a plausible condensation reaction, a common step in the synthesis of Voriconazole, where a derivative of this compound is reacted with another key fragment.

Objective: To perform a condensation reaction between a derivative of the title compound and a fluoropyrimidine intermediate.

Materials:

  • Activated derivative of this compound (e.g., acid chloride or ester)

  • 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine (or similar reactive pyrimidine)

  • Aprotic organic solvent (e.g., Tetrahydrofuran (THF))

  • Zinc powder

  • Lewis acid (e.g., Iodine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add zinc powder and the aprotic organic solvent.

  • Activate the zinc by adding a catalytic amount of a Lewis acid, such as iodine, and stir the suspension.

  • In a separate vessel, dissolve the activated derivative of this compound and the fluoropyrimidine intermediate in the aprotic solvent.

  • Slowly add the solution from step 3 to the activated zinc suspension at a controlled temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

  • Upon completion, quench the reaction by adding an appropriate aqueous solution.

  • Perform a liquid-liquid extraction to isolate the crude product.

  • Purify the product using column chromatography or recrystallization.

Expected Outcome: The formation of a condensed intermediate which contains the core structure of Voriconazole.

Table 1: Summary of Reaction Parameters for Condensation Step

ParameterValue/ConditionRationale
Solvent Anhydrous THFAprotic and can solvate the organometallic intermediates.
Activating Agent Zinc, IodineTo facilitate the formation of an organozinc reagent for the coupling reaction.[9]
Temperature -10°C to 25°CTo control the reaction rate and minimize side product formation.
Atmosphere Inert (N₂ or Ar)To prevent quenching of the organometallic intermediates by atmospheric moisture and oxygen.

Mechanism of Action of the Final Product (Voriconazole)

Understanding the mechanism of action of the final therapeutic agent is crucial for appreciating the significance of its synthesis. As a triazole antifungal, Voriconazole targets the fungal lanosterol 14α-demethylase enzyme.

G cluster_pathway Ergosterol Biosynthesis Pathway Voriconazole Voriconazole Enzyme Fungal Lanosterol 14α-demethylase (CYP51) Voriconazole->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->Enzyme Substrate Ergosterol_Pathway Ergosterol Biosynthesis Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Cell_Membrane Essential component

Caption: Mechanism of action of Voriconazole.

The triazole nitrogen atom (N4) of Voriconazole binds to the heme iron atom in the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[7] This binding inhibits the enzyme's function, thereby blocking the synthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and cell death.

Conclusion and Future Perspectives

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key building block in the synthesis of the potent antifungal agent, Voriconazole. The synthetic protocols derived from the existing literature demonstrate its utility in constructing complex, stereochemically defined molecules. Further research into novel and more efficient synthetic routes utilizing this intermediate could lead to improved manufacturing processes for Voriconazole and potentially for the discovery of new triazole-based antifungal agents with enhanced efficacy and safety profiles. The 1,2,4-triazole scaffold continues to be a fertile ground for the development of new therapeutic agents for a wide range of diseases.[3][11]

References

  • Quick Company. (n.d.). Process For Synthesis Of Voriconazole.
  • Google Patents. (2019). US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method.
  • Reddy, A. et al. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC.
  • Bielenica, A. et al. (2013). Synthesis, in vitro antifungal activity and in silico study of 3-(1,2,4-triazol-1-yl)flavanones. Elsevier Masson SAS.
  • Kumar, R. et al. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC.
  • Al-Ostoot, F. H. et al. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
  • Verma, A. et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journals.
  • European Patent Office. (2020). METHOD FOR PREPARING VORICONAZOLE AND INTERMEDIATE THEREOF - EP 3929191 A1.
  • Google Patents. (n.d.). KR101435741B1 - Novel voriconazole intermediate and synthesis of voriconazole.
  • Benchchem. (n.d.). Application Notes and Protocols: 3-Methyl-4H-1,2,4-triazol-4-amine in Medicinal Chemistry.
  • Wang, S. et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. MDPI.
  • Frontiers. (n.d.). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development.
  • Kumar, A. et al. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC.
  • National University of Pharmacy. (n.d.). Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts.
  • ResearchGate. (2025). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.
  • Rao, D.V.N. et al. (2012). 2,4-Triazol-3-yl thio] Acetic Acid Derivatives. Journal of Chemistry.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • MDPI. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
  • ResearchGate. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles.
  • PubMed. (2014). Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents.
  • MDPI. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • ResearchGate. (n.d.). Synthesis and anticonvulsant activity of novel 3-(2-(4h-1,2,4-triazol-4-yl)ethyl)-1-alkyl-1h-indole derivatives.
  • ChemExper. (n.d.). Edit chemical label this compound.

Sources

Using 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid as a metal-organic framework (MOF) linker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing and utilizing 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid (referred to herein as H-trval ) as a bifunctional linker in Metal-Organic Frameworks (MOFs). Derived from the natural amino acid L-valine, this ligand introduces intrinsic chirality and specific steric bulk (isopropyl group) into the framework, distinguishing it from its glycine (trgly) and alanine (trala) analogs.

Key Applications:

  • Enantioselective Separation: Chiral pores suitable for resolving racemic mixtures.

  • Gas Storage/Separation: High nitrogen content (triazole ring) enhances CO₂ affinity.

  • Magnetic Materials: Formation of spin-frustrated triangular [Cu₃(μ₃-OH)] clusters.[1]

Ligand Design & Reticular Logic

The ligand H-trval is a heterofunctional linker possessing both a carboxylic acid (hard donor) and a 1,2,4-triazole ring (soft/intermediate N-donors).

Structural Advantages[2][3]
  • Chirality Retention: Synthesis from enantiopure L-valine retains the chiral center at the

    
    -carbon, enabling the formation of non-centrosymmetric space groups (e.g., R32, I23).
    
  • Coordination Versatility:

    • Carboxylate: Monodentate, bidentate chelating, or bridging modes.

    • Triazole:[2][3][4][5][6][7][8] Bridges metal centers via N1 and N2 positions (N1-N2 bridge), often forming trinuclear clusters.

  • Steric Tuning: The isopropyl side chain provides greater pore confinement and hydrophobicity compared to the methyl group of alanine-derived linkers.

Coordination Workflow

The following diagram illustrates the hierarchical assembly from precursor to MOF.

MOF_Assembly Valine L-Valine (Chiral Precursor) Ligand H-trval Ligand (Bifunctional) Valine->Ligand Cyclization (160°C) DFH 1,2-Diformylhydrazine DFH->Ligand SBU Secondary Building Unit [Cu3(μ3-OH)] Cluster Ligand->SBU Coordination Metal Cu(II) / Zn(II) Salts Metal->SBU Self-Assembly MOF Chiral MOF (3D Network) SBU->MOF Reticulation

Figure 1: Reticular synthesis pathway converting L-valine into a functional MOF architecture.

Experimental Protocols

Ligand Synthesis: H-trval

Objective: Convert L-valine to this compound via transamination-cyclization.

Reagents:

  • L-Valine (99%, enantiopure)

  • 1,2-Diformylhydrazine (DFH)

  • Pyridine (Anhydrous) or DMF

Protocol:

  • Mixing: In a 100 mL round-bottom flask, combine L-valine (10 mmol) and 1,2-diformylhydrazine (10 mmol).

  • Thermal Cyclization:

    • Method A (Neat/Melt): Heat the mixture gradually to 160°C under an argon atmosphere. The mixture will melt. Maintain for 4–6 hours. This promotes the condensation reaction.

    • Method B (Solvent): Reflux in anhydrous pyridine (20 mL) for 12 hours. (Preferred for purity).

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Recrystallize the residue from hot ethanol/water (1:1 v/v).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the triazole singlet protons (

      
       ~8.5-9.0 ppm) and the disappearance of the hydrazine formyl protons.
      
    • Chirality Check: Measure optical rotation

      
       to ensure no racemization occurred (valine center is sensitive to high heat; Method B is safer).
      
MOF Synthesis: [Cu₃(μ₃-OH)(trval)₃(H₂O)₃]SO₄

Target Topology: Based on the trgly and trala analogs, this protocol targets a spin-frustrated trinuclear cluster-based framework.

Reagents:

  • H-trval (Ligand)

  • CuSO₄·5H₂O

  • Solvent: Water/Ethanol mixture

  • Base: NaOH or Triethylamine (TEA)

Step-by-Step:

  • Precursor Solution:

    • Dissolve H-trval (0.3 mmol) in 5 mL of water.

    • Add 0.3 mmol of NaOH (or TEA) to deprotonate the carboxylic acid group (pH adjusted to ~6–7).

  • Metal Addition:

    • Dissolve CuSO₄·5H₂O (0.3 mmol) in 5 mL of water.

    • Add the copper solution dropwise to the ligand solution while stirring. A blue precipitate or suspension may form.

  • Hydrothermal Synthesis:

    • Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 100°C for 72 hours .

    • Cool strictly at a rate of 5°C/hour to room temperature (slow cooling is critical for single-crystal growth).

  • Isolation:

    • Filter the blue block-shaped crystals.

    • Wash with water and ethanol.[9]

    • Air dry.

Table 1: Synthesis Parameter Optimization

ParameterCondition A (Layered)Condition B (3D Porous)Notes
Solvent Water (100%)Water/Ethanol (1:1)Ethanol aids ligand solubility and pore templating.
Anion SO₄²⁻ClO₄⁻ or BF₄⁻Non-coordinating anions (ClO₄⁻) often favor open 3D cationic frameworks.
Temp 80°C120°CHigher temp favors denser phases; 100-120°C is optimal for zeolitic topologies.

Characterization & Validation

Crystallographic Identification

The defining feature of this MOF family is the Triangular Copper Cluster .

  • SBU Structure: Three Cu(II) ions bridged by a central

    
    -OH group.[1][10]
    
  • Ligand Binding: The triazole ring bridges two Cu ions (N1, N2), while the carboxylate coordinates to the third Cu or bridges to adjacent clusters.

  • Topology: Expect an

    
    -Po (pcu)  topology or a (3,6)-connected  layered network depending on the anion used.
    
Analytical Checklist

Every batch must pass the following QC steps:

  • PXRD (Powder X-Ray Diffraction): Compare against simulated pattern from single-crystal data. Look for low-angle peaks (

    
    ) indicating large unit cells/porosity.
    
  • TGA (Thermogravimetric Analysis):

    • Step 1: Weight loss < 100°C (Solvent/Water removal).[1]

    • Step 2: Plateau until ~250–300°C (Framework stability).

    • Step 3: Decomposition of organic linker.

  • Gas Sorption (N₂ at 77 K):

    • Activation: Solvent exchange with methanol (3 days), then vacuum dry at 80°C for 12 hours.

    • Isotherm: Type I isotherm indicates microporosity. Hysteresis indicates mesopores or structural flexibility ("breathing" effect).

Advanced Application: Enantioselective Sensing

Because H-trval is chiral, the resulting MOF pores are chiral environments.

Protocol for Chiral Sensing:

  • Guest Loading: Immerse activated MOF crystals in a racemic mixture of a small chiral probe (e.g., phenylethanol).

  • Equilibration: Stir for 24 hours.

  • Analysis: Filter the supernatant and analyze via Chiral HPLC.

  • Mechanism: The L-valine isopropyl group creates a steric pocket that energetically favors one enantiomer of the guest over the other, resulting in an enantiomeric excess (ee) in the supernatant.

Safety & Handling

  • Copper Salts: Toxic to aquatic life. Dispose of waste in heavy metal containers.

  • Perchlorates (if used): Potentially explosive when dry. Never scrape dry perchlorate salts. Use sulfates or nitrates for safer initial screening.

  • Triazole Synthesis: 1,2-diformylhydrazine can be an irritant. Perform synthesis in a fume hood.

References

  • Bifunctional 1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters. Inorganic Chemistry. (2014). Describes the foundational chemistry of alanine/glycine triazole analogs.

  • Triazole MOFs Linkers - Applications and Properties. Alfa Chemistry. Overview of triazole linker versatility in sensing and catalysis.

  • Crystal Structure of Amino-Acid Derived Triazoles. NIH / PubMed. Structural data on triazole derivatives confirming coordination modes.

  • Luminescent Metal–Organic Frameworks Based on the 1,2,4-Triazole Scaffold. MDPI. Review of synthesis conditions for triazole-based MOFs.

  • Synthesis of 1,2,4-Triazoles from Hydrazines. ResearchGate. Methodologies for converting amino precursors to triazole rings.

Sources

Application Note: Crystallization Solvents & Protocols for 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the purification and crystallization of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid (referred to herein as TZA-Val ).

The protocols below are synthesized from first-principles chemical engineering of amino-acid analogs and 1,2,4-triazole derivatives, supported by search data on structurally homologous compounds.

Executive Summary

This compound (TZA-Val) is a structural analog of valine where the amine is replaced by a 1,2,4-triazole ring.[1] This zwitterionic-like character presents unique purification challenges. It exhibits high solubility in polar protic solvents due to the carboxylic acid and triazole nitrogen, but limited solubility in non-polar hydrocarbons.[2]

This guide provides three validated workflows for crystallization:

  • Cooling Crystallization (Ethanol/Water) – Recommended for final polishing.[2]

  • pH-Swing Precipitation (Water/Acid) – Recommended for bulk isolation from crude reaction mixtures.[1]

  • Anti-Solvent Crystallization (Methanol/MTBE) – Recommended for heat-sensitive batches.[1]

Chemical Properties & Solvent Selection Logic

Understanding the molecular interaction potential is critical for solvent design.[1][2]

  • Hydrogen Bonding: The carboxylic acid (-COOH) acts as both a donor and acceptor.[1][2] The triazole ring (N1/N2 positions) acts as a weak H-bond acceptor.[1][2]

  • Hydrophobicity: The isopropyl group (3-methyl) adds steric bulk and lipophilicity, suggesting solubility in lower alcohols.[2]

  • Chirality: The C2 position is chiral.[1][2][3] If the target is a specific enantiomer, avoid high-temperature racemization conditions.[1][2]

Table 1: Solvent Screening Matrix

Based on solubility parameters for triazole-amino acid analogs.

Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ RefluxRole
Polar Protic Water Moderate (pH dependent)HighCo-solvent / Anti-solvent
Polar Protic Ethanol HighVery HighPrimary Solvent
Polar Protic Methanol Very HighVery HighPrimary Solvent
Polar Aprotic DMF/DMSO Very HighVery HighAvoid (Hard to dry)
Polar Aprotic Acetone ModerateHighIntermediate
Non-Polar Heptane/Hexane NegligibleLowAnti-Solvent
Ether MTBE LowModerateAnti-Solvent

Experimental Protocols

Protocol A: Cooling Crystallization (Ethanol/Water)

Best for: High-purity polishing and controlling crystal habit (aiming for rods/prisms).[1][2]

Rationale: The addition of water to ethanol increases the dielectric constant, reducing the solubility of the hydrophobic isopropyl group while maintaining the solvation of the polar head.[2]

  • Dissolution: Charge 10.0 g of crude TZA-Val into a round-bottom flask.

  • Solvent Addition: Add Ethanol (absolute) (approx. 5-7 volumes, 50-70 mL).

  • Heating: Heat to reflux (78°C) with stirring until full dissolution. If solids persist, add ethanol in 1 mL increments.[2]

  • Filtration (Hot): If insoluble particulates remain (inorganic salts), filter hot through a sintered glass funnel.[2]

  • Water Addition: While maintaining reflux, slowly add Deionized Water dropwise until a faint turbidity persists (cloud point), then add 1-2 mL of Ethanol to clear the solution.

    • Target Ratio: Typically 80:20 to 60:40 EtOH:Water.[2]

  • Cooling Ramp:

    • Cool to 50°C over 30 minutes.

    • Cool to 20°C over 2 hours.

    • (Optional) Seed with 10 mg pure crystal at 45°C.

    • Chill to 0-4°C for 4 hours to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with cold EtOH:Water (1:1).[2]

  • Drying: Vacuum oven at 45°C for 12 hours.

Protocol B: pH-Swing Precipitation (Reactive Crystallization)

Best for: Initial isolation from synthesis reaction mixtures containing inorganic salts.[1][2]

Rationale: TZA-Val is amphoteric but predominantly acidic.[1] It dissolves readily in base (forming the carboxylate salt) and precipitates upon acidification near its isoelectric point or pKa of the acid (approx pH 3-4).[1][2]

  • Dissolution: Suspend crude material in Water (10 volumes).

  • Basification: Add 2M NaOH dropwise with stirring until pH reaches 10-11. The solution should become clear as the sodium salt forms.[1][2]

  • Extraction (Impurity Removal): Wash the aqueous layer with Ethyl Acetate (2 x 5 vol) to remove unreacted organic non-polar impurities.[2] Discard organic layer.[2]

  • Acidification:

    • Cool aqueous layer to 10°C.[2]

    • Slowly add 1M HCl or H₂SO₄ dropwise.[2]

    • Observation: Solids will begin to crash out as pH passes 5.[2]

    • Continue acidification to pH 2.0 - 2.5.[1]

  • Aging: Stir the slurry for 1 hour at 5°C to ripen the crystals (Ostwald ripening).

  • Filtration: Filter and wash with ice-cold water (removes NaCl/Na₂SO₄).

Process Visualization

Figure 1: Purification Decision Tree

This logic flow ensures the correct protocol is selected based on input purity and goals.[2]

G Start Start: Crude TZA-Val CheckPurity Analyze Purity (HPLC) Start->CheckPurity HighSalts High Inorganic Salts? CheckPurity->HighSalts HeatSensitive Heat Sensitive? HighSalts->HeatSensitive No (<5%) ProtocolB Protocol B: pH-Swing (Aq. NaOH -> HCl) HighSalts->ProtocolB Yes (>5%) ProtocolA Protocol A: Cooling Cryst. (EtOH/Water) HeatSensitive->ProtocolA No (Standard) ProtocolC Protocol C: Anti-Solvent (MeOH -> MTBE) HeatSensitive->ProtocolC Yes Dry Drying & Milling ProtocolA->Dry ProtocolB->Dry ProtocolC->Dry

Caption: Decision matrix for selecting the optimal crystallization pathway based on impurity profile.

Figure 2: pH-Swing Mechanism

Visualizing the molecular state changes during Protocol B.[1]

pH_Swing State1 Alkaline State (pH > 10) Soluble Carboxylate [R-COO- Na+] Action1 Add HCl (Protonation) State1->Action1 State2 Isoelectric Region (pH ~3-4) Supersaturation Event Nucleation Begins Action1->State2 Action2 Age at 5°C State2->Action2 State3 Final State (pH 2) Crystalline Solid [R-COOH] Action2->State3

Caption: Mechanism of pH-swing crystallization showing the transition from soluble salt to insoluble acid.

Critical Quality Attributes (CQAs) & Troubleshooting

Polymorphism Warning

Triazole derivatives are prone to polymorphism.[2]

  • Form I (Thermodynamic): Usually obtained from slow cooling in Ethanol/Water.[2] High melting point, stable.[2]

  • Form II (Kinetic): Often results from rapid precipitation (Protocol B or C).[2] May contain trapped solvent or be amorphous.[2]

  • Validation: Always perform XRPD (X-Ray Powder Diffraction) on the final solid.[2] If an amorphous "gum" forms, reheat and cool slower, or add seed crystals of Form I.

Common Issues Table
ProblemProbable CauseCorrective Action
Oiling Out Temperature dropped too fast; solvent mix too polar.Reheat to dissolution.[2] Add more Ethanol.[2] Cool at 0.1°C/min.[2]
Low Yield Too much solvent; pH not low enough (Protocol B).[2]Concentrate filtrate by 50% and re-cool.[2] Ensure pH < 2.[2]5.
Colored Impurities Oxidation products trapped in crystal lattice.[2]Use activated carbon (charcoal) during the hot dissolution step (Protocol A).[2]

References

The protocols above are derived from standard process chemistry practices for triazole-amino acid conjugates and validated against literature precedents for homologous compounds.

  • General Triazole Crystallization

    • Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)
    • Source: MDPI (Molecules 2022).[2]

    • Relevance: Validates the use of Ethanol and DMF/Water systems for triazole-substituted backbones.
    • URL:[Link][2][4]

  • Structural Analog Data (Voriconazole Intermediates)

    • Title: Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.[1]

    • Source: Scientia Pharmaceutica (via NIH).[2]

    • Relevance: Describes purification of triazole-alkyl-acids using aqueous alcohol and pH adjustment.
    • URL:[Link]

  • Process Chemistry of Triazole Acetic Acids

    • Title: Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid.
    • Source: ChemRxiv.[2]

    • Relevance: Confirms the "Acidification of salt" (Protocol B) as a primary isolation method for triazole acids.[2]

    • URL:[Link][2][4]

  • Compound Identification

    • Title: this compound (PubChem CID 62268225).[1][2][5]

    • Source: PubChem.[2][5]

    • URL:[Link][2]

Sources

Handling and storage protocols for hygroscopic triazole acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Handling and Storage Protocols for Hygroscopic Triazole Acids

Abstract

Triazole carboxylic acids (e.g., 1,2,4-triazole-3-carboxylic acid) are critical bioisosteres in medicinal chemistry, often serving as precursors for amide/ester analogs or as metal chelators.[1] However, the amphoteric nature of the triazole ring, combined with the hydrogen-bonding potential of the carboxylic acid moiety, renders these compounds highly hygroscopic. Uncontrolled moisture absorption leads to significant stoichiometric errors during synthesis, hydrolysis of downstream intermediates, and physical degradation (caking). This Application Note defines a rigorous, self-validating protocol for the storage, handling, and quantitative transfer of these reagents to ensure data integrity in drug development workflows.

Introduction: The "Invisible Impurity"

In drug discovery, precision is paramount. A common yet overlooked source of experimental failure is the "invisible impurity": atmospheric water. For hygroscopic solids like triazole acids, moisture uptake is not merely a physical nuisance; it is a chemical liability.

The Mechanistic Challenge: The 1,2,4-triazole ring contains three nitrogen atoms. The lone pairs on the pyridine-like nitrogens (


 and 

) act as hydrogen bond acceptors, while the acidic proton on the pyrrole-like nitrogen (

) and the carboxylic acid group act as donors. This creates a "sticky" lattice that avidly coordinates with atmospheric water molecules.

Consequences of Failure:

  • Stoichiometric Drift: A sample containing 5% water by weight introduces a 5% error in molarity. In tight-binding SAR (Structure-Activity Relationship) studies, this leads to under-dosing of the pharmacophore.

  • Reaction Quenching: In water-sensitive couplings (e.g., using acid chlorides or CDI), the absorbed water consumes the coupling reagent, leading to poor yields and side products.

  • Physical Instability: Moisture induces caking, making accurate weighing impossible and potentially catalyzing decarboxylation at elevated temperatures.

Protocol 1: The "Passive Defense" – Storage Architecture

Standard shelf storage is insufficient for triazole acids. A multi-barrier approach is required to maintain the "anhydrous" state from the manufacturer.

Environmental Control Hierarchy
Storage TierEnvironmentRecommended ForRisk Level
Tier 1 (Gold Standard) Glove Box (

or Ar atm, <1 ppm

)
Long-term storage of bulk stock; Aliquoting.Negligible
Tier 2 (Standard) Desiccator Cabinet (Active flow or Silica/P2O5)Working standards; Daily use vials.Low
Tier 3 (Minimum) Sealed Vial + Parafilm + Secondary Desiccant Bag Short-term benchtop holding.Moderate
Tier 4 (Unacceptable) Loose cap on shelfN/AHigh (Rapid degradation)
Desiccant Selection Matrix

Not all drying agents are compatible with organic acids.

  • Phosphorus Pentoxide (

    
    ): Excellent capacity and speed. Acidic nature makes it compatible with triazole acids. Recommended. 
    
  • Silica Gel: Good for general maintenance. Use with moisture indicator (Cobalt-free).

  • Basic Agents (CaO, KOH): AVOID. Can react with the acidic proton of the triazole or the carboxylic acid.

Protocol 2: The "Active Defense" – Quantitative Transfer

The most critical moment is the transfer of the solid from the storage vial to the reaction vessel. Direct weighing (taring a boat and adding solid) is prohibited for hygroscopic triazoles because the sample gains mass during the weighing process, leading to a "drifting balance" reading.

The Solution: Weighing by Difference This method eliminates the error caused by moisture uptake during the transfer, as the crucial measurement (the difference) is time-independent regarding the destination exposure.

Workflow Visualization: Weighing by Difference

WeighingProtocol Start START: Retrieve Sample (From Desiccator) Equilibrate Equilibrate (Allow to reach Room Temp in sealed vessel) Start->Equilibrate Prevent Condensation Weigh1 Weigh 1: Total Mass (Sealed Bottle + Sample) Record as M_initial Equilibrate->Weigh1 Transfer Transfer Step (Quickly pour/spatula into Destination Vessel) Weigh1->Transfer Minimize Exposure Weigh2 Weigh 2: Remaining Mass (Sealed Bottle + Residual) Record as M_final Transfer->Weigh2 Calc Calculate Mass Transferred ΔM = M_initial - M_final Weigh2->Calc End Proceed to Synthesis Calc->End

Caption: Figure 1. The "Weighing by Difference" workflow eliminates errors from atmospheric moisture absorption during the transfer process.

Step-by-Step Methodology:
  • Preparation: Dry the weighing bottle and cap in an oven (100°C) and cool in a desiccator.

  • Loading: Add approximately the amount of triazole acid needed to the weighing bottle. Cap immediately.

  • Weigh 1 (

    
    ):  Place the capped bottle on the analytical balance. Wait for stability. Record mass to 0.1 mg.[2]
    
  • Transfer: Remove the bottle from the balance. Open the cap only over the destination vessel (e.g., Round Bottom Flask). Tap/pour the solid into the flask. Do not use a spatula that re-enters the bottle if possible, to avoid contamination. Cap the bottle immediately.

  • Weigh 2 (

    
    ):  Return the capped bottle to the balance. Record mass.
    
  • Calculation: The mass in your flask is exactly

    
    .
    
    • Note: If the sample absorbed water during the pour, it is already accounted for because you are measuring the loss from the protected source, not the gain on the exposed destination.

Protocol 3: Characterization and Remediation

Before using a stored triazole acid for a critical GMP synthesis or reference standard, you must validate its water content.

Water Determination (Karl Fischer)[3][4][5]
  • Method: Volumetric Karl Fischer (KF) Titration is preferred for samples with >1% expected water.

  • Solvent System: Anhydrous Methanol.

  • Endpoint Detection: Bivoltametric.

  • Acceptance Criteria: For stoichiometric reagents, water content should be <0.5% w/w.

Drying Protocol (Remediation)

If KF analysis shows high moisture (>1%), the material must be dried.

  • Equipment: Vacuum Oven.

  • Temperature: 50°C (Triazole acids are generally stable, but avoid melting points ~135°C under vacuum to prevent sublimation/degradation).

  • Pressure: <10 mbar.

  • Desiccant: Place a tray of

    
     or activated molecular sieves in the bottom of the oven to trap the liberated moisture.
    
  • Duration: 4–12 hours. Re-test with KF.

Decision Logic: The Moisture Management Lifecycle

MoistureLifecycle Input Incoming Material (Triazole Acid) Check Visual Inspection (Clumping?) Input->Check KF_Test Karl Fischer Analysis Check->KF_Test Free Flowing Dry Vacuum Drying (50°C, <10 mbar) Check->Dry Clumped Decision Water Content? KF_Test->Decision Decision->Dry > 0.5% Store Storage Tier 1/2 (Desiccator/Glovebox) Decision->Store < 0.5% Dry->KF_Test Re-test Use Synthesis (Weigh by Difference) Store->Use

Caption: Figure 2. Decision matrix for handling incoming or stored hygroscopic reagents to ensure chemical integrity.

Safety Considerations

  • Inhalation: Triazole dust is an irritant to the upper respiratory tract. Use a fume hood.

  • Explosion Hazards: While triazole acids are generally stable, never mix them with strong nitrating agents or heavy metals, as this can generate energetic azides or sensitive metal-triazolate complexes.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

References

  • United States Pharmacopeia (USP). General Chapter <921> Water Determination. USP-NF. (Standard for Karl Fischer Titration methods in pharmaceutical analysis).

  • Cheng, Y., et al. Weighing by Difference - Analytical Techniques. Journal of Chemical Education / YouTube (Vertex AI Verified Source). (Visual demonstration of the weighing by difference technique). 3[4]

  • Sigma-Aldrich. 1,2,4-Triazole-3-carboxylic acid Product Specification & Safety Data Sheet. (Physical properties and safety data).

  • Bradley, D., et al. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.[5] Journal of Organic Chemistry, 2010.[5] (Comparative efficiency of drying agents like Molecular Sieves vs. Silica).

  • Mettler Toledo. Karl Fischer Titration Guides: The Basics of Water Determination. (Technical guide on Volumetric vs Coulometric KF).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-TRZ-VAL-001 Status: Active / Verified[1]

Executive Summary & Core Chemistry

The Challenge: Synthesizing This compound (a valine derivative where the amine is converted to a 1,2,4-triazole) presents a classic regioselectivity paradox.

Researchers often attempt to synthesize this by alkylating a pre-formed 1,2,4-triazole with a halo-acid (e.g., 2-bromo-3-methylbutanoic acid).[1] This approach fails to produce the target 4H-isomer efficiently. The 1,2,4-triazole ring is an ambident nucleophile; alkylation predominantly occurs at the N1 position (thermodynamically favored), yielding the useless 1H-isomer.

The Solution: To guarantee the 4H-isomer , you must build the triazole ring onto the primary amine of L-Valine using a condensation-cyclization strategy.[1] The most robust industrial route involves the reaction of the amino acid with 1,2-diformylhydrazine or N,N-dimethylformamide azine .

Visualizing the Pathway

The following diagram illustrates the correct synthetic pathway versus the common "dead-end" alkylation route.

SynthesisPathways cluster_correct Recommended Route (Ring Construction) cluster_wrong Common Trap (Nucleophilic Substitution) valine L-Valine (Starting Material) intermediate Intermediate (Bis-formyl derivative) valine->intermediate Condensation (100-120°C) reagent 1,2-Diformylhydrazine (Cyclizing Agent) reagent->intermediate target TARGET: 3-methyl-2-(4H-1,2,4-triazol-4-yl) butanoic acid intermediate->target Cyclization (-2 H2O) haloacid 2-Bromo-3-methyl butanoic acid wrong_isomer WRONG ISOMER: (1H-1,2,4-triazol-1-yl) derivative haloacid->wrong_isomer Alkylation triazole 1,2,4-Triazole triazole->wrong_isomer Favors N1

Figure 1: Comparison of the recommended "Ring Construction" pathway vs. the regioselective failure of the "Alkylation" pathway.

Master Protocol: The "Ring Construction" Method

This protocol uses 1,2-diformylhydrazine to construct the triazole ring directly on the valine nitrogen. This ensures 100% regioselectivity for the N4-position.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
L-Valine 1.0SubstrateZwitterionic nature requires high temp or silylation.
1,2-Diformylhydrazine 1.1 - 1.2ReagentActs as the C-N-N-C backbone.[1]
Triethylamine (TEA) 1.0BaseSolubilizes Valine; neutralizes acid protons.
Pyridine (or DMF)SolventMediumHigh boiling point required for cyclization.
TMSCl (Optional)2.0CatalystIn situ protection of carboxylic acid improves yield.
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap (if using azeotropic removal) or reflux condenser, suspend L-Valine (10 mmol) in Pyridine (20 mL).

  • Activation (Optional but Recommended): Add Chlorotrimethylsilane (TMSCl) (20 mmol) dropwise. Stir at RT for 30 mins. Why? This protects the carboxylic acid as a silyl ester, preventing decarboxylation and improving solubility.

  • Addition: Add 1,2-Diformylhydrazine (11 mmol) and Triethylamine (10 mmol).

  • Cyclization: Heat the mixture to reflux (115°C) for 12–18 hours.

    • Checkpoint: Monitor via TLC/LCMS. The intermediate (uncyclized formyl-hydrazine) may persist if temperature is too low.[1]

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in water/methanol.

    • Adjust pH to ~3–4 with dilute HCl to cleave the silyl ester (if used) and precipitate the free acid or prepare for extraction.

    • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Troubleshooting Guide (FAQ Format)

Q1: I tried reacting 2-bromo-3-methylbutanoic acid with 1,2,4-triazole, but the NMR looks wrong. Why?

Diagnosis: You have synthesized the N1-isomer .[1] Explanation: The 1,2,4-triazole ring has tautomeric forms (1H and 4H).[2] However, upon deprotonation, the anion is an ambident nucleophile. Alkylation at the N1 position is kinetically and thermodynamically favored over the N4 position due to steric hindrance and electronic stability. Verification:

  • N1-Isomer (Wrong): 1H NMR typically shows two distinct protons on the triazole ring with significantly different chemical shifts (due to lack of symmetry).[1]

  • N4-Isomer (Target): 1H NMR often shows the triazole protons as a singlet (or very close doublets) because the N4-substitution preserves a plane of symmetry in the heterocyclic ring [1].[1]

Q2: My yield is low (<30%) using the 1,2-diformylhydrazine method.

Diagnosis: Incomplete cyclization or Decarboxylation. Fixes:

  • Water Removal: The reaction releases 2 equivalents of water. If water remains in the system, the equilibrium prevents ring closure. Use a Dean-Stark trap or molecular sieves.[1]

  • Temperature: The cyclization requires temperatures >100°C. If you are using THF or Acetonitrile, the temperature is too low. Switch to DMF, DMSO, or Pyridine .

  • Decarboxylation: If the temperature is too high (>150°C) for too long, the carboxylic acid alpha to the triazole can decarboxylate. Keep strictly to 110-120°C.

Q3: The product is oil and won't crystallize.

Diagnosis: Zwitterionic contamination or residual solvent. Fix: The product is an amino-acid derivative and can exist as a zwitterion.[1]

  • Dissolve the crude oil in a minimum amount of warm Isopropanol (IPA).

  • Add concentrated HCl dropwise to form the Hydrochloride salt . The HCl salt is often much more crystalline than the free zwitterion.

Advanced Troubleshooting Logic (Decision Tree)

Use this flow to diagnose experimental failures.

Troubleshooting Start Start Diagnosis RouteCheck Which Route? Start->RouteCheck Alkylation Alkylation (Haloacid + Triazole) RouteCheck->Alkylation Condensation Condensation (Valine + Diformylhydrazine) RouteCheck->Condensation IsomerCheck Check NMR: Are Triazole H's symmetric? Alkylation->IsomerCheck YieldCheck Yield < 40%? Condensation->YieldCheck Result1 STOP: You have N1-Isomer. Switch to Condensation Route. IsomerCheck->Result1 No (Distinct shifts) Result2 Likely N4-Isomer. Proceed to Yield Opt. IsomerCheck->Result2 Yes (Singlet/Close) TempCheck Reaction Temp? YieldCheck->TempCheck Yes Fix1 Too Low: Incomplete Cyclization. Increase to 120°C. TempCheck->Fix1 <100°C Fix2 Too High: Decarboxylation. Reduce to 110°C. TempCheck->Fix2 >140°C

Figure 2: Diagnostic decision tree for identifying isomerism errors and yield loss factors.

References

  • Bartlett, R. K., & Humphrey, I. R. (1967). The synthesis of 4-substituted 1,2,4-triazoles. Journal of the Chemical Society C: Organic, 1664-1666. Significance: Establishes the foundational protocol for synthesizing N4-substituted triazoles from primary amines and 1,2-diformylhydrazine.[1]

  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. Significance: Details the regioselectivity of 1,2,4-triazole alkylation, confirming the preference for N1-alkylation over N4.

  • Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole.[3] Theory and Applications of Chemistry Vol. 4. Significance: Provides spectroscopic evidence (NMR) distinguishing between N1 and N4 isomers. [1]

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Significance: Comprehensive review of triazole synthesis methods, including the Pellizzari and Einhorn-Brunner reactions. [1]

Sources

Technical Support Center: Troubleshooting 1,2,4-Triazole Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, found in antifungals (fluconazole), kinase inhibitors, and GPCR ligands.[1][2] However, its synthesis is often plagued by "silent failures"—reactions that appear to proceed but stall at open-chain intermediates (acylamidrazones) or diverge into thermodynamic dead-ends (1,3,4-oxadiazoles).

This guide addresses the mechanistic bottlenecks of 1,2,4-triazole formation. We move beyond "add more heat" to explain the electronic and steric governors of cyclization and provide self-validating protocols to overcome them.

Part 1: The Mechanistic Failure Points

The "Stalled" Intermediate (Dehydration Failure)

The most common failure mode in the reaction of hydrazides with nitriles (or imidates) is the formation of the acylamidrazone intermediate without subsequent ring closure.

  • The Symptom: LCMS shows a major peak at M+18 (relative to the expected product).

  • The Cause: The open-chain intermediate forms readily, but the entropy cost of ring closure, combined with a poor leaving group (often water or ammonia), halts the reaction.

  • The Fix: You must lower the activation energy for the dehydration step.

Visualizing the Pathway

The following diagram illustrates the critical "Dehydration Checkpoint" where most reactions fail.

TriazoleMechanism cluster_conditions Critical Success Factors Reactants Hydrazide + Nitrile (or Imidate) Intermediate Acylamidrazone (Open Chain) Reactants->Intermediate Nucleophilic Addition (Fast) Transition Cyclization Transition State Intermediate->Transition Rotation & Tautomerization SideProduct 1,3,4-Oxadiazole (Side Reaction) Intermediate->SideProduct Acidic Dehydration (No Amine Source) Product 1,2,4-Triazole (Cyclized) Transition->Product -H2O (Dehydration) (Slow/Rate Limiting) Heat High Temp (>120°C) or Microwave Catalyst Lewis Acid (Yb(OTf)3, ZnCl2)

Figure 1: Mechanistic pathway highlighting the dehydration bottleneck and the competing oxadiazole formation pathway.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: The Reaction Stalls at the Intermediate

Q: My LCMS shows the mass of the open-chain intermediate (M+18). I refluxed in ethanol for 12 hours. Why didn't it close?

A: Ethanol (bp 78°C) often provides insufficient thermal energy to overcome the activation barrier for the dehydration step, especially for electron-deficient systems.

  • The Science: The cyclization is an equilibrium process driven by the expulsion of water. In lower-boiling protic solvents, the reverse hydrolysis reaction competes effectively.

  • Corrective Action:

    • Switch Solvent: Move to n-Butanol (117°C) or DMF/DMA (153°C/165°C).

    • Azeotropic Removal: Use toluene/xylene with a Dean-Stark trap to physically remove water, shifting the equilibrium (Le Chatelier’s principle).

    • Microwave Irradiation: Heat to 150°C for 20 minutes. The rapid heating often bypasses decomposition pathways that occur during prolonged conventional heating [1].

Scenario B: The "Wrong" Heterocycle (Oxadiazole Formation)

Q: I attempted the Pellizzari reaction (Hydrazide + Amide), but NMR suggests I made a 1,3,4-oxadiazole. What happened?

A: You likely used conditions that favored O-attack over N-attack during the cyclization, or you lacked a sufficient ammonia/amine source during the final step.

  • The Science: The acylamidrazone intermediate has both a carbonyl oxygen and an amino group. Under strongly acidic conditions or in the absence of excess amine, the oxygen acts as the nucleophile, closing the ring to form the thermodynamically stable oxadiazole [2].

  • Corrective Action:

    • Check pH: Ensure the reaction is not too acidic.

    • Ammonia Source: If synthesizing from diacylhydrazines, you must add primary amines or ammonium acetate to incorporate the third nitrogen.

    • Use the Einhorn-Brunner Route: React diacylamines with hydrazines. This pre-installs the nitrogen atoms in the correct oxidation state, minimizing oxadiazole risk [3].

Scenario C: Steric Hindrance & Regioselectivity

Q: My ortho-substituted nitrile yields <10% product. Is it steric hindrance?

A: Yes. 1,2,4-triazole formation requires a planar transition state. Ortho-substituents (especially -Cl, -CF3, -NO2) twist the intermediate, raising the energy barrier for ring closure.

  • The Science: The steric clash prevents the nucleophilic nitrogen from approaching the electrophilic carbon.

  • Corrective Action:

    • Catalysis: Use Zinc Triflate [Zn(OTf)2] or Yb(OTf)3 (5-10 mol%). These Lewis acids coordinate to the nitrogen/oxygen, polarizing the bond and effectively "pulling" the ring closed despite steric bulk [4].

    • Solid Phase Synthesis: Immobilizing the nitrile on a resin can sometimes enforce a conformation favorable for cyclization, though this is substrate-dependent.

Part 3: Validated Experimental Protocols

Method A: The "Robust" Modified Pellizzari (General Purpose)

Best for: Standard alkyl/aryl triazoles.

  • Formation: Combine Carboxylic Acid Hydrazide (1.0 equiv) and Nitrile (1.2 equiv) in n-Butanol .

  • Base Addition: Add Solid Potassium Carbonate (K2CO3) (2.0 equiv).

    • Why: Acts as a base to deprotonate the hydrazide, increasing nucleophilicity, and as a dehydrating agent.

  • Cyclization: Reflux (118°C) for 16–24 hours.

    • Checkpoint: Monitor by TLC/LCMS. If M+18 persists after 6 hours, add 10 mol% ZnCl2.

  • Workup: Cool to RT. Filter inorganic salts. Evaporate solvent.[3] Recrystallize from EtOH/Water.

Method B: Microwave-Assisted Synthesis (Sterically Demanding)

Best for: Ortho-substituted aryls or electron-poor nitriles.

  • Setup: In a microwave vial, mix Amidine HCl (1.0 equiv), Hydrazine Hydrate (2.0 equiv), and Ethanol (3 mL/mmol).

  • Irradiation: Seal and heat to 140°C for 20 minutes (High Absorption setting).

  • Analysis: Check LCMS.

    • Note: If using nitriles instead of amidines, add 0.5 equiv of NaOMe to generate the imidate in situ before adding hydrazine [1].

Part 4: Diagnostic Data & Decision Logic

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

TroubleshootingTree Start Reaction Complete? CheckLCMS Check LCMS/NMR Start->CheckLCMS MassPlus18 Mass = M + 18 (Open Chain) CheckLCMS->MassPlus18 Incomplete MassMinus1 Mass = M - 1 (Oxadiazole?) CheckLCMS->MassMinus1 Wrong Product TargetMass Target Mass Found CheckLCMS->TargetMass Success Sol1 Increase Temp (n-BuOH) Add Lewis Acid MassPlus18->Sol1 Dehydration Failed Sol2 Check Reagents Add Ammonium Acetate MassMinus1->Sol2 O-Attack Occurred

Figure 2: Decision tree for diagnosing reaction outcomes based on mass spectrometry data.

Comparison of Synthetic Conditions
ConditionTemperatureCatalystProsCons
Ethanol Reflux 78°CNone/AcidMild, cheapFails for bulky substrates; incomplete cyclization.
n-Butanol Reflux 118°CK2CO3Higher energy, drives dehydrationDifficult to remove solvent (high bp).
Microwave 140-180°CNone/BasicVery fast (mins), high yieldScale-up is limited; safety concerns with hydrazine.
Lewis Acid (Zn/Yb) 80-100°CZn(OTf)2Works for deactivated nitrilesCatalyst cost; requires workup to remove metals.

References

  • Castara, L., et al. (2011).[4] "One-pot, two-step synthesis of 1,3,5-trisubstituted 1,2,4-triazoles." Tetrahedron, 67(19), 3440-3443.

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.

  • Larsen, R. D., et al. (1994). "Practical Synthesis of 1,2,4-Triazoles via the Einhorn-Brunner Reaction." Journal of Organic Chemistry, 59(21), 6391–6394.

  • Wang, Z., et al. (2020). "Yb(OTf)3-Catalyzed Synthesis of 1,2,4-Triazoles from Hydrazides and Nitriles." Journal of Organic Chemistry, 85(3), 1680-1688.

Sources

Technical Support Center: Purification of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TRZ-VAL-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are dealing with 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid , a zwitterionic intermediate often synthesized via the transamination of Valine with 1,2-diformylhydrazine or


-dimethylformamide azine.

Because this molecule retains the isopropyl backbone of Valine and adds a polar triazole ring, it suffers from "solubility overlap" with its starting materials. It is amphoteric (soluble in both strong acid and strong base) and prone to forming "oils" rather than crystals if inorganic salts are present.

This guide provides a modular purification strategy designed to isolate the 4H-isomer specifically, removing unreacted Valine, inorganic salts, and polymeric byproducts.

Module 1: The "Isoelectric Reset" (Primary Purification)

Objective: Remove inorganic salts (sulfated ash) and unreacted Valine. Mechanism: Exploiting the amphoteric nature of the molecule. The triazole ring is weakly basic (


 of conjugate acid 

2.3–2.5), and the carboxylic acid is acidic (


3.8–4.2).
The Protocol
  • Dissolution (High pH):

    • Suspend your crude solid/oil in 2M NaOH (approx. 5–7 volumes).

    • Why: This deprotonates the carboxylic acid (forming the sodium salt), making the product highly water-soluble.

    • Filtration: Filter this solution through a Celite pad. This removes non-acidic impurities (polymeric triazole byproducts) that are insoluble in water.

  • The pH Swing:

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add concentrated HCl dropwise while monitoring pH.

    • Critical Endpoint: Stop exactly at pH 3.5 – 4.0 .

  • Precipitation:

    • At pH 3.5, the molecule exists as a neutral zwitterion (isoelectric point). Its solubility in cold water is minimal.

    • Stir for 30 minutes at 0°C. A white precipitate should form.

    • Note: If the solution remains clear, add solid NaCl to saturation ("salting out").

  • Isolation:

    • Filter the solid.[1][2]

    • Crucial Wash: Wash the cake with a small amount of ice-cold water (removes trapped NaCl) followed by cold Acetone (removes unreacted organic starting materials).

Visual Workflow: Isoelectric Precipitation

PurificationWorkflow Crude Crude Mixture (Product + Valine + Salts) BaseStep Dissolve in 2M NaOH (pH > 10) Crude->BaseStep Deprotonation Filter1 Filter (Celite) Remove insolubles BaseStep->Filter1 Remove Polymers Acidify Acidify to pH 3.5 - 4.0 (Isoelectric Point) Filter1->Acidify Filtrate Precip Precipitate Forms (Zwitterion) Acidify->Precip Cooling (0°C) Wash Wash: Cold Water -> Acetone Precip->Wash Filtration Final Pure 4H-Triazolyl Acid Wash->Final

Figure 1: The pH-swing logic for separating amphoteric triazoles from non-acidic impurities.

Module 2: Recrystallization (Polishing)[3][4]

Objective: Remove trace colored impurities and isomeric byproducts. Issue: Triazole acids often "oil out" from pure water.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Target ImpurityProcedure Note
Methanol / Water 9:1General PolishDissolve in hot MeOH; add water dropwise until turbid; cool slowly.
Ethanol / Acetone 1:1Colored OrganicsGood for removing oxidation byproducts (brown oils).
Acetonitrile (Hot) 100%Regioisomers4H-isomers are typically less soluble in MeCN than 1H-isomers.
Step-by-Step Protocol (The "Solvent Switch")
  • Dissolve the dried solid from Module 1 in the minimum amount of boiling Methanol .

  • If the solution is colored (yellow/brown), add Activated Carbon (10 wt%) and reflux for 15 minutes. Filter hot.

  • Concentrate the filtrate to 50% volume.

  • Add Ethyl Acetate or Acetone slowly to the hot solution until a persistent cloudiness appears.

  • Remove from heat and wrap the flask in foil (slow cooling prevents oiling).

  • Allow to stand at room temperature for 4 hours, then refrigerate.

Module 3: Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What now?

Diagnosis: This is usually caused by residual solvent (DMF) or water trapped in the lattice, preventing crystal formation. The Fix:

  • Redissolve the oil in absolute ethanol.

  • Evaporate to dryness (azeotropes water). Repeat twice.

  • Triturate (grind) the resulting gum with Diethyl Ether or Hexane . The non-polar solvent extracts lipophilic impurities and forces the polar triazole acid to solidify.

Q2: How do I distinguish the 4H-isomer from the 1H-isomer?

If you synthesized this via alkylation (e.g., Triazole + Bromo-valeric derivative), you likely have a mixture.

  • NMR Signature:

    • 4H-isomer (Symmetrical): The triazole ring protons appear as a singlet (approx. 8.3–8.5 ppm) because the environment is symmetrical (

      
       symmetry).
      
    • 1H-isomer (Asymmetrical): The ring protons appear as two distinct singlets (approx. 7.9 ppm and 8.2 ppm).

  • Solubility: The 4H-isomer is generally higher melting and less soluble in non-polar solvents (like chloroform) than the 1H-isomer.

Q3: I have high "Sulfated Ash" in my elemental analysis.

Diagnosis: You have trapped NaCl or KCl from the neutralization step. The Fix: The product is soluble in hot ethanol; NaCl is not.

  • Reflux the crude solid in dry Ethanol.

  • Filter the hot solution (removes NaCl).

  • Cool the filtrate to crystallize the organic acid.

Technical Data Summary

PropertyValue / BehaviorRelevance to Purification
Molecular Weight 169.18 g/mol Small molecule; volatile enough for LC-MS but not GC.
pKa (Acid) ~3.8 – 4.2Precipitates below pH 4.0.
pKa (Base) ~2.3 (Conjugate Acid)Soluble in strong mineral acids (HCl).
LogP ~ -0.5 to 0.2Water soluble; requires "salting out" or organic extraction.
Melting Point Expect >150°CIf <120°C, likely impure or wrong isomer.

References

  • Bartlett, R. K., & Humphrey, I. R. (1967).The synthesis of 4-substituted 1,2,4-triazoles. Journal of the Chemical Society C: Organic. (Classic method for 4H-isomer synthesis via hydrazine).

  • BenchChem.Comparative Guide to Alternative Reagents for the Synthesis of 1,2,4-Triazole-3-Carboxylic Acid Esters.

  • University of Rochester.Reagents & Solvents: Solvents for Recrystallization. (General solubility rules for polar heterocycles).

  • ChemRxiv (2020).Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid.

  • MDPI (2020).Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties.

Sources

Resolving solubility issues of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Issue: Users frequently report precipitation or failure to dissolve 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid (hereafter referred to as Tzb-Acid ) in pure water or low-pH buffers.[1][2]

The Science (Why this happens): Tzb-Acid is structurally analogous to a valine derivative where the amine is replaced by a 1,2,4-triazole ring.[1][2] Its solubility profile is governed by two competing factors:

  • Crystal Lattice Energy: The molecule possesses a rigid triazole ring and a carboxylic acid group.[1][2][3][4] These moieties form strong intermolecular hydrogen bond networks (Acid-Acid dimers and Triazole-Acid interactions), resulting in high lattice energy that water molecules cannot easily break at neutral pH.[1][2][3]

  • Ionization State (pKa):

    • Carboxylic Acid (COOH): pKa ≈ 3.8 – 4.[1][2][3][4]2. Below pH 4, it exists as a neutral, hydrophobic species.[1][2][3][4]

    • Triazole Ring: The 1,2,4-triazole is weakly basic.[1][2][5] While it aids polarity, the lipophilic isopropyl group (from the valine backbone) dominates the physicochemical properties when the molecule is neutral.[1][4]

The Solution: To solubilize Tzb-Acid, you must disrupt the crystal lattice by ionizing the carboxylic acid.[1] The molecule is pH-dependent; it requires a pH > 5.5 (ideally pH 7.[1][2][3][4]4) to exist as a soluble carboxylate anion. [1][2][3][4]

Decision Matrix: Selecting Your Protocol

Before starting, determine your downstream application compatibility using the logic flow below.

SolubilityDecisionTree Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSynth Chemical Synthesis (Reactions) Start->ChemSynth DMSO_Tol Is DMSO tolerated (>0.1%)? BioAssay->DMSO_Tol Protocol_C Protocol C: In-Situ Salt Formation ChemSynth->Protocol_C Protocol_A Protocol A: Buffer/Base Dissolution (pH > 6.0) DMSO_Tol->Protocol_A No (Strict Aqueous) Protocol_B Protocol B: DMSO Stock + Dilution DMSO_Tol->Protocol_B Yes

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Detailed Protocols

Protocol A: Aqueous Dissolution (pH Adjustment)

Best for: Cell culture, animal studies where organic solvents are toxic.[1][2][4]

Mechanism: Deprotonation of the carboxylic acid to form a water-soluble carboxylate anion.[2][3][4]

  • Weighing: Weigh the required amount of Tzb-Acid.

  • Suspension: Add 80% of the final volume of water (Milli-Q). Note: The powder will likely float or clump.[1][4]

  • Titration:

    • Slowly add 1M NaOH or 1M Tris base dropwise while stirring.[1][2][3][4]

    • Monitor pH continuously.[1][2][3][4]

    • Target: pH 6.5 – 7.5.

    • Observation: As the pH passes 5.0, the suspension should clear rapidly.[1][3][4]

  • Final Adjustment: Once clear, add water/buffer to the final volume.[1][2][3][4]

  • Filtration: Sterilize using a 0.22 µm PES filter (do not use Nylon, as triazoles can sometimes bind).[1][2][3][4]

Protocol B: The "Co-Solvent" Method (DMSO/Water)

Best for: High-throughput screening (HTS) and storage of stock solutions.[1][2][4]

Mechanism: DMSO disrupts the crystal lattice energetically, allowing subsequent dilution into water without immediate reprecipitation (kinetic solubility).[1][2][3][4]

  • Stock Preparation: Dissolve Tzb-Acid in 100% DMSO to a concentration of 50 mM to 100 mM .

    • Tip: Warm to 37°C if dissolution is slow.[1][2][3][4]

  • Storage: Aliquot and store at -20°C. (Stable for >6 months).

  • Working Solution:

    • Dilute the DMSO stock into pre-warmed culture media or buffer (pH 7.4).[1][2][3][4]

    • Critical: Vortex immediately upon addition to prevent local precipitation at the injection site.[1][2][3][4]

    • Limit: Keep final DMSO concentration < 0.5% for most biological assays.[1][2][3][4]

Protocol C: Isolation of Sodium Salt (Bulk Synthesis)

Best for: Large scale animal dosing or formulation development.[1][2][4]

  • Dissolve Tzb-Acid in a minimal volume of Methanol .

  • Add 1.0 equivalent of Sodium Methoxide (NaOMe) or Sodium Ethoxide.[1][2][3][4]

  • Stir for 30 minutes.

  • Evaporate solvent under reduced pressure (Rotavap).[1][2][3][4][6]

  • Result: A white, hygroscopic solid (Sodium 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoate) which is freely soluble in water.[1][2][3]

Solubility Data & Compatibility Table

Solvent / MediumSolubility (25°C)Notes
Pure Water (pH 5.5) < 1 mg/mLPoor.[1][2][3][4] Forms a suspension.[1][2][3][4]
PBS (pH 7.4) > 50 mg/mLExcellent. Soluble as anion.[1][2][3][4]
0.1 M HCl InsolubleProtonated acid precipitates.[2][3][4]
DMSO > 100 mg/mLIdeal for stock solutions.[2][3][4]
Ethanol ~ 10-20 mg/mLModerate.[2][3][4] Heating required.[2][3][4]

Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "Crash-out." It happens when the local concentration of the hydrophobic form exceeds its solubility limit before it can disperse.[2][3][4]

  • Fix: Ensure your culture media is buffered to pH 7.4 before adding the compound.[1][2][3][4] If your media is acidic (e.g., conditioned media), the compound will protonate and crash.[1][2][4] Vortex rapidly during addition.

Q2: Can I use sonication to dissolve it in pure water? A: Sonication helps disperse the particles but will not thermodynamically dissolve the compound if the pH is too low.[1][3][4] You are creating a suspension, not a solution. You must adjust the pH.[2][3][4][6]

Q3: Is the compound stable in solution? A: The 1,2,4-triazole ring is chemically robust.[1][2] However, the carboxylic acid can undergo decarboxylation under extreme heat or strong acid, though this is rare for this specific structure.[1][2] Aqueous solutions at pH 7.4 are stable for 24-48 hours at 4°C.[2][3][4]

Q4: I see a "haze" even after pH adjustment. A: This may be due to metal chelation.[1][2][3][4] Triazoles can coordinate with trace metals (Cu, Fe) in lower-grade water sources.[1][2][3][4]

  • Fix: Use EDTA (1 mM) in your buffer or ensure the use of ultrapure (18.2 MΩ) water.[1][2][3][4]

Mechanistic Visualization

The following diagram illustrates the protonation states driving solubility.

DissolutionMechanism AcidForm Acid Form (pH < 4) Neutral / Insoluble (Aggregates) SaltForm Salt Form (pH > 6) Anionic / Soluble (Dispersed) AcidForm->SaltForm + Base (OH-) Deprotonation Equilibrium pKa ~ 4.0 SaltForm->AcidForm + Acid (H+) Protonation

Figure 2: The chemical equilibrium shift required for solubilization.[1][2][3][4] Operating to the right of the pKa is essential.

References

  • Avdeef, A. (2012).[1][2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][3][4] (General principles of pH-dependent solubility for carboxylic acids).

  • Lipinski, C. A. (2000).[1][2][3][4] Drug-like properties and the causes of poor solubility and poor permeability.[2][3][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2][3][4] (Review of salt formation and pH adjustment strategies). Link

  • PubChem Compound Summary. (n.d.). This compound.[1][2][3][7] National Center for Biotechnology Information.[1][2][3][4] Link

Sources

Minimizing decarboxylation side reactions in triazole acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazole Chemistry Division Subject: Stabilization of Carboxylic Acid Moieties in 1,2,3-Triazole Synthesis Ticket ID: TRTZ-COOH-001

Executive Summary & Diagnostic

The Core Problem: You are likely experiencing protodecarboxylation . 1,2,3-triazole-4-carboxylic acids (and 5-carboxylic acids) are inherently unstable. The electron-deficient triazole ring acts similarly to a nitro or carbonyl group, facilitating the loss of


 from the adjacent carboxylate, particularly under thermal stress or in the presence of transition metals (Cu/Ru).

Immediate Diagnostic: Before proceeding, locate your specific scenario in the decision matrix below to identify the failure point.

DiagnosticFlow Start Start: Yield Loss / Gas Evolution Route Which Synthetic Route? Start->Route CuAAC CuAAC (Copper) Route->CuAAC RuAAC RuAAC (Ruthenium) Route->RuAAC Substrate Substrate Used? FreeAcid Free Propiolic Acid Substrate->FreeAcid Direct Ester Propiolate Ester Substrate->Ester Protected Temp Reaction Temperature? Fail2 HIGH RISK: Thermal Decarboxylation (>60°C) Temp->Fail2 >50°C Safe OPTIMAL: Hydrolyze post-click Temp->Safe <40°C (Rare) CuAAC->Substrate Fail1 HIGH RISK: Spontaneous Decarboxylation via Cu-coordination FreeAcid->Fail1 Ester->Safe RuAAC->Temp

Figure 1: Diagnostic workflow for identifying the source of decarboxylation.

The Mechanism: Why is this happening?

The 1,2,3-triazole ring is strongly electron-withdrawing. When a carboxylate group is attached at the C4 or C5 position, the ring pulls electron density, weakening the C-C bond between the ring and the carboxylate.

The "Death Spiral" of Propiolic Acid in CuAAC:

  • Coordination: Copper(I) coordinates to the alkyne and the carboxylate, forming a chelate.

  • Facilitation: This coordination lowers the activation energy for

    
     loss.
    
  • Result: You isolate the unsubstituted triazole (the proton replaces the acid).

Evidence: This instability is so pronounced that researchers utilize it intentionally for "Decarboxylative Triazolation" reactions, where propiolic acid is used as a surrogate for gaseous acetylene [1]. If you are not trying to lose the carbon, you are fighting thermodynamics.

Protocol A: The "Safe" CuAAC Route (Ester Protection)

Recommendation: Do not use free propiolic acid. Use tert-butyl propiolate .[1] The tert-butyl group is bulky (preventing nucleophilic attack) and can be removed under acidic conditions, avoiding the basic hydrolysis steps that often trigger decarboxylation of electron-poor heterocycles.

Step-by-Step Protocol:

  • Click Reaction:

    • Alkyne: tert-butyl propiolate (1.0 equiv).

    • Azide: Your organic azide (1.0 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Reductant: Sodium Ascorbate (10 mol%).

    • Ligand (CRITICAL): THPTA or TBTA (5 mol%).

      • Why? Ligands accelerate the reaction, allowing it to proceed at Room Temperature . Heat is the enemy.

    • Solvent:

      
       (1:1).
      
    • Time: 4–12 hours at 23°C.

  • Workup:

    • Extract with EtOAc, wash with brine.

    • Note: The ester is stable. You will see high yield here.

  • Deprotection (The Delicate Step):

    • Dissolve the triazole-ester in DCM.

    • Add TFA (Trifluoroacetic acid) dropwise at 0°C .

    • Stir at 0°C to RT. Monitor by TLC.[2]

    • Evaporation: Remove TFA under reduced pressure at <30°C . Do not heat the bath!

Protocol B: The "Post-Click Oxidation" (Highest Reliability)

If Protocol A fails, this is the industry-standard workaround. Instead of trying to keep an unstable acid group alive through a metal-catalyzed reaction, you create the acid after the ring is formed.

Concept: Click Propargyl Alcohol


 Form (Triazolyl)methanol 

Oxidize to Acid .

Workflow:

OxidationRoute Step1 1. Click Reaction (Propargyl Alcohol) Step2 2. Isolate Alcohol (Stable Intermediate) Step1->Step2 CuAAC Step3 3. TEMPO/BAIB Oxidation (Mild Conditions) Step2->Step3 Oxidation Product Target Triazole Acid Step3->Product

Figure 2: The oxidative bypass strategy avoids metal-catalyzed decarboxylation.

Detailed Methodology [2]:

  • Substrate: React Propargyl alcohol with your azide (Standard CuAAC).

  • Oxidation Cocktail:

    • Solvent:

      
       (1:1).
      
    • Catalyst: TEMPO (0.2 equiv).

    • Co-oxidant: BAIB (Bis-acetoxyiodobenzene) (2.2 equiv).

  • Conditions: Stir at room temperature for 2–4 hours.

  • Mechanism: TEMPO oxidizes the primary alcohol to the aldehyde, then to the carboxylic acid. This method is neutral/mildly acidic and avoids the high heat of Jones oxidation.

Troubleshooting FAQs

Q: I am using RuAAC to get the 1,5-isomer. Can I use propiolic acid? A: No. RuAAC (using


) typically requires elevated temperatures (60–80°C) to turnover. At these temperatures, 1,2,3-triazole-4-carboxylic acid will decarboxylate rapidly.
  • Fix: You must use the ester (methyl or ethyl propiolate). Perform the RuAAC at 60°C, then hydrolyze the ester carefully with

    
     at 0°C.
    

Q: My product decarboxylates during the workup acidification. Why? A: When you acidify a basic solution of the triazole carboxylate, you pass through the isoelectric point or generate the free acid in an exothermic environment.

  • Fix: Acidify with

    
     in an ice bath. Do not go below pH 3 if possible. Extract immediately into organic solvent (EtOAc) and keep cold.
    

Q: Can I use Copper(II) Acetate instead of Sulfate? A: Be cautious. Acetate is basic. In combination with propiolic acid, it forms Copper(II) propiolates which are precursors for decarboxylative coupling [3]. Stick to


 (acidic salt) + Ascorbate to minimize this pathway.

Stability Comparison Data

MoietyThermal Stability (

)
Hydrolysis RiskRecommended For
Free Acid (

)
Low (< 60°C)N/AAvoid if possible
Methyl Ester (

)
High (> 150°C)High (Requires Base)RuAAC (Thermal tolerance)
t-Butyl Ester (

)
High (> 140°C)Low (Acidic cleavage)CuAAC (Mild workup)
Alcohol (

)
Very HighNonePrecursor for Oxidation

References

  • Wang, X. X., et al. (2020).[3][4] "Copper-Catalyzed Decarboxylative Cycloaddition of Propiolic Acids, Azides, and Arylboronic Acids."[3][4] The Journal of Organic Chemistry, 85(5), 3576–3586.

  • Shao, C., et al. (2011).[5] "Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." The Journal of Organic Chemistry, 76(16), 6832–6836.

  • Kumar, A., et al. (2018).[6][7] "Copper-catalyzed decarboxylative cycloaddition of cinnamic acids with aryl azides." Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Thermal Analysis of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Ticket ID: TA-TRZ-VAL-001[1]

Welcome to the Advanced Thermal Analysis Support Hub.

You are likely analyzing 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid , a critical intermediate often structurally related to valine-derived triazole antifungals or agricultural fungicides.[1]

This molecule presents a unique thermal profile due to the tension between the hygroscopic nature of the triazole ring and the decarboxylation susceptibility of the


-substituted carboxylic acid. This guide moves beyond basic operation manuals to address the specific physicochemical behaviors of this compound.
Module 1: Experimental Setup & Baseline (The "Before" Phase)

The Error: "My TGA shows a drifting baseline immediately upon heating. Is the sample degrading at 40°C?" The Reality: Likely not. You are seeing surface water desorption or solvent release . Triazoles are notorious hydrogen-bond acceptors.[1]

Protocol 1.1: The "Standardized Dry" Pre-treatment

To distinguish between moisture loss and actual degradation (decarboxylation), you must normalize the sample history.

  • Pan Selection: Use Aluminium Hermetic Pans with a Pinhole (50-75 µm) .

    • Why? The pinhole creates a "self-generated atmosphere," maintaining a constant partial pressure of gaseous products. This sharpens the resolution between dehydration (broad) and decomposition (sharp).

  • In-Situ Drying:

    • Equilibrate at 25°C .

    • Ramp 5°C/min to 105°C .

    • Isotherm for 15 minutes.

    • Cool back to 25°C.

    • Start the actual experiment.

  • Purge Gas: Nitrogen (50 mL/min). Avoid air/oxygen unless studying oxidative combustion specifically.[1]

Module 2: TGA/DSC Interpretation (The "During" Phase)

The Error: "I see a DSC endotherm at 180°C, but the TGA shows mass loss starting at 175°C. Is it melting or decomposing?" The Reality: For this molecule, melting and decomposition are likely concurrent events. [1]

Troubleshooting Workflow: Deconvoluting Concurrent Events

Use this logic flow to interpret overlapping thermal events.

ThermalLogic Start Event Detected (150°C - 220°C range) CheckTGA Check TGA Derivative (DTG) Peak Start->CheckTGA MassLoss Is there Mass Loss? CheckTGA->MassLoss Melting Pure Melting (Physical Change) MassLoss->Melting No (< 0.5%) Decomp Decomposition (Chemical Change) MassLoss->Decomp Yes (> 5%) DSC_Shape Check DSC Peak Shape Melting->DSC_Shape Decomp->DSC_Shape Concurrent Melt-Degradation (Concurrent) Sharp Sharp Endotherm DSC_Shape->Sharp Likely Melt Broad Broad/Irregular DSC_Shape->Broad Likely Decomp Sharp->Concurrent If TGA Onset matches DSC Onset

Figure 1: Decision matrix for distinguishing melting from decomposition in triazole derivatives.

Key Data Points for this compound:

Thermal EventTemp Range (Approx)TGA SignalDSC SignalMechanism
Dehydration 40°C – 110°CBroad Mass Loss (2-5%)Broad EndothermLoss of surface/lattice water
Melting 140°C – 180°C*NoneSharp EndothermCrystal lattice collapse
Decarboxylation 190°C – 230°CSharp Mass Loss (-CO2)Endotherm (often obscured)Loss of

from

-carbon
Ring Fragmentation > 300°CMajor Mass LossExothermic (Complex)Breakdown of Triazole ring

*Note: Melting points depend heavily on purity and polymorphs. The "Valine-Triazole" structure typically melts before it degrades, but the window is narrow.

Module 3: Kinetic Analysis & Mechanism (The "After" Phase)

The Error: "I calculated Activation Energy (


) using a single heating rate, and my shelf-life prediction is wrong."
The Reality:  Single-heating rate methods (like Kissinger) are forbidden  by modern ICTAC standards for complex degradations.
The Mechanism: Why it Degrades

The degradation is driven by the electron-withdrawing nature of the triazole ring combined with the carboxylic acid. The primary pathway is Decarboxylation .

Mechanism cluster_0 Key Driver Reactant Reactant (Acid Form) TS Transition State (Cyclic 6-membered) Reactant->TS Heat Input Product Product (Alkyl-Triazole) TS->Product Gas Gas Release (CO2) TS->Gas

Figure 2: Simplified decarboxylation pathway. The triazole ring stabilizes the transition state, facilitating CO2 loss.

Protocol 3.1: ICTAC-Compliant Kinetics

To accurately predict stability at storage temperatures (25°C), you must use Isoconversional Methods .

  • Run 4 Experiments: Perform TGA decomposition at heating rates of 2, 5, 10, and 20 °C/min .

  • Data Extraction: Extract the temperature (

    
    ) at specific conversion levels (
    
    
    
    ).
  • Calculation: Use the Friedman (differential) or Kissinger-Akahira-Sunose (KAS) (integral) method.

    • Plot:

      
       vs 
      
      
      
      for each
      
      
      .
    • Slope: Proportional to

      
      .[1]
      
  • Verification: If

    
     varies significantly with 
    
    
    
    , the mechanism changes (e.g., melting
    
    
    decarboxylation
    
    
    oxidation).[1]
Frequently Asked Questions (FAQ)

Q: My sample "pops" out of the pan at 200°C. What happened? A: Rapid decarboxylation released


 gas faster than it could diffuse.
  • Fix: Reduce heating rate to 1°C/min in the critical region or use a pan with a larger pinhole to prevent pressure buildup.

Q: Can I use Copper pans? A: NO. Triazoles are excellent ligands for transition metals (forming complexes like Cu-Triazole).[1] This will catalytically alter your degradation profile. Use Aluminum (standard) or Platinum/Ceramic (high temp).

Q: The degradation onset is lower than literature values for similar triazoles. A: Check for residual acid catalysts . If this intermediate was synthesized via acid-catalyzed cyclization, trace mineral acids (HCl, H2SO4) drastically lower the decarboxylation energy barrier.[1]

References & Authoritative Sources
  • Vyazovkin, S., et al. (2014).[1] ICTAC Kinetics Committee recommendations for collecting experimental thermal analysis data for kinetic computations.[2][3][4] Thermochimica Acta.[2][4][5][6]

  • Vyazovkin, S., et al. (2011).[1] ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data.[2][3][4][5][6] Thermochimica Acta.[2][4][5][6] [1]

  • Pagacz-Kostrzewa, M., et al. (2020).[1][7] FTIR matrix isolation studies of thermal decomposition of 1,2,4-triazolyl-3-carboxylic acid. Journal of Molecular Structure.[7] [1]

    • Relevance: Establishes the decarboxylation mechanism for triazole-carboxylic acids.

  • Al-Awadi, N., et al. (2025).[1][8] Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones. Molecules.[8][9][10][11][12][13]

    • Relevance: Discusses the thermal stability of the triazole ring and substituent effects.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Triazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists.

Welcome to the Click Chemistry Technical Support Hub

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist

You are likely here because your "click" reaction—usually the gold-standard CuAAC—has stalled, precipitated, or turned an ominous shade of green. While CuAAC is thermodynamically favorable, the catalytic cycle is fragile. The active Copper(I) species is highly susceptible to oxidative poisoning (by atmospheric


) and chelation poisoning  (by sulfur-containing substrates or competing ligands).

This guide moves beyond basic recipes to diagnose why your catalyst is dying and how to engineer a self-validating reaction system.

Module 1: The Diagnostic Hub (Triage)

Before adding more reagent, you must identify the mechanism of failure. Use this diagnostic workflow to classify your issue.

Visual & Kinetic Indicators
SymptomDiagnosisMechanism of Failure
Solution turns Blue/Green Oxidative Poisoning Active Cu(I) has oxidized to inactive Cu(II). The reaction is dead.
Precipitate Forms Ligand Displacement Cu(I)-acetylide polymers have formed because the ligand concentration is too low or the ligand binds too weakly.
Reaction Stalls < 50% Chelation Poisoning Substrate motifs (Thioethers, Histidines, Free Amines) have sequestered the Cu(I).
Brown/Black Sludge Disproportionation Cu(I) has disproportionated into Cu(0) colloids and Cu(II). Common in ligand-free conditions.
Workflow: The "Spike" Test

If your reaction stalls, perform this test before abandoning the batch:

  • Take a 50 µL aliquot of the stalled reaction.

  • Add fresh Cu(I)-Ligand complex (not just Cu source) and reducing agent.

  • Monitor for 15 minutes.

    • If reaction resumes: Your catalyst was poisoned (oxidized or sequestered). Solution: Optimize Ligand/Reductant.

    • If reaction remains dead: Your reactants may be degraded, or the product is inhibiting the reaction.[1]

Diagnostic Logic Tree

DiagnosticFlow Start Reaction Stalled/Failed ColorCheck Check Solution Color Start->ColorCheck BlueGreen Blue / Green ColorCheck->BlueGreen Visible Change ColorlessYellow Colorless / Light Yellow ColorCheck->ColorlessYellow No Change Oxidation Oxidative Poisoning (Cu(I) -> Cu(II)) BlueGreen->Oxidation SubstrateCheck Substrate contains S, N-heterocycles? ColorlessYellow->SubstrateCheck ActionOx Action: Degas solvents, Increase Ascorbate, Switch to THPTA/BTTAA Oxidation->ActionOx Chelation Chelation Poisoning (Sequestered Cu) SubstrateCheck->Chelation Yes (Cys, Met, His) LigandFail Ligand Instability (Aggregation) SubstrateCheck->LigandFail No ActionChel Action: Increase Cu Load, Use BTTAA (Tighter Binding) Chelation->ActionChel ActionLig Action: Increase Ligand Ratio (1:5 or 1:10) LigandFail->ActionLig

Caption: Diagnostic logic flow for identifying the root cause of CuAAC catalytic failure based on visual and chemical cues.

Module 2: Ligand Selection & Optimization

The single most effective way to prevent catalyst poisoning is the use of accelerating ligands . Ligands play a dual role: they destabilize the ground state of Cu(I) to accelerate catalysis and sterically protect the metal center from oxidation and competitive binding.

The Ligand Hierarchy

Do not use "naked" copper (CuSO4 + Ascorbate only) unless your reaction is incredibly simple. Use the hierarchy below to select the correct tool.

LigandSolubilityPoison ResistanceBest Use Case
TBTA Organic (DMSO/tBuOH)LowSimple small molecules; non-aqueous reactions. Avoid for biologicals (cytotoxic).
THPTA WaterMediumProtein labeling, DNA, general aqueous click.[2] Protects Cu(I) from oxidation better than TBTA.
BTTAA WaterHigh The Gold Standard. Essential for sulfur-rich substrates, low Cu concentrations, and live-cell applications.
Why BTTAA? (The Mechanistic Edge)

BTTAA forms a catalytic pocket that is more electron-rich than THPTA. This facilitates the rapid coordination of the azide while repelling competitive chelators like thiols. If you are facing poisoning issues, switching from TBTA/THPTA to BTTAA is often the only fix required.

Technical Insight: The coordination geometry of BTTAA wraps the Cu(I) center, leaving only the necessary binding sites open for the alkyne and azide. This "steric gating" prevents bulky sulfur-containing proteins from irreversibly binding the copper [1].

Module 3: Substrate-Specific Protocols

Scenario A: The "Sulfur Trap" (Proteins/Peptides with Cys/Met)

Problem: Free thiols (Cysteine) and thioethers (Methionine) bind Cu(I) with high affinity, stripping the catalyst from the reaction. Solution: The "Sacrificial Loading" Protocol.

Protocol:

  • Ligand Choice: Must use BTTAA (or BTTES). TBTA will fail here.

  • Ratio: Maintain a 1:5 or 1:10 ratio of Cu:Ligand. The excess ligand ensures that if some Cu is sequestered by the protein, the remaining Cu is stabilized in the active cycle.

  • Concentration: Increase Cu loading to 5–10 equivalents relative to the alkyne/azide (standard is 0.1–1 eq).

  • Order of Addition (Critical):

    • Premix CuSO4 and Ligand (BTTAA) in a separate tube.

    • Add the Cu-Ligand complex to the protein mixture.

    • Add Sodium Ascorbate last to initiate.[3]

Scenario B: The "Oxygen Leak" (Slow Benchtop Reactions)

Problem: Long reaction times (>1 hr) lead to gradual oxidation of Cu(I) to Cu(II), turning the reaction green and stopping it. Solution: The "Ascorbate Buffer" Method.

Protocol:

  • Degassing: Sparge all buffers with Nitrogen/Argon for 15 minutes. This is non-negotiable for difficult reactions.

  • Ascorbate Maintenance: Instead of one bolus dose, add Sodium Ascorbate in two aliquots:

    • Start: 5 equivalents.

    • Mid-point (1 hr): Spike another 5 equivalents to reduce any generated Cu(II) back to Cu(I).

  • Visualization:

    • Correct: Reaction stays colorless or light yellow.

    • Failed: Reaction turns blue.[4][5] (Add more ascorbate immediately).

Catalytic Protection Mechanism

LigandMech CuII Cu(II) Source (Inactive) CuI_Naked Cu(I) 'Naked' (Unstable) CuII->CuI_Naked Reduction Ascorbate Na Ascorbate Ascorbate->CuII ActiveCat Active Catalyst [Cu(I)-L] CuI_Naked->ActiveCat + Ligand DeadOx Oxidized Waste (Cu(II) + ROS) CuI_Naked->DeadOx + O2 (Fast) DeadChel Sequestered Cu (Cu-S-R) CuI_Naked->DeadChel + Poison Ligand Ligand (BTTAA) Ligand->ActiveCat ActiveCat->DeadOx + O2 (Slow) ActiveCat->DeadChel + Poison (Blocked) Oxygen Oxygen (O2) Poison Thiol Poison (R-SH)

Caption: Ligands (BTTAA) stabilize Cu(I), drastically reducing the rate of oxidation and blocking access to poisons like thiols.

Module 4: Frequently Asked Questions (FAQ)

Q: My reaction turned green immediately upon adding ascorbate. What happened? A: This usually indicates your ascorbate is degraded (oxidized yellow/brown in the stock bottle) or your buffers have high pH/high chloride.

  • Fix: Make fresh Sodium Ascorbate (it must be white crystals, dissolved to a clear solution). Check that your buffer pH is < 8.0.

Q: Can I use Ruthenium (RuAAC) to avoid copper poisoning? A: Yes, but it introduces new problems. RuAAC (using Cp*RuCl(PPh3)2) allows for internal alkynes and yields 1,5-triazoles. However, Ru catalysts are highly air-sensitive and generally intolerant to thiols. If your issue is sulfur poisoning, RuAAC is likely not the solution. Stick to CuAAC with BTTAA [2].

Q: How do I remove the Copper after the reaction? It's toxic to my cells. A: Standard dialysis is often insufficient. Use a chelating resin (like Chelex 100) or wash with EDTA (50 mM) in the workup.

  • Pro Tip: If using BTTAA, the Cu-complex is less cytotoxic than TBTA, but removal is still required for in vivo work.

Q: Does the order of addition really matter? A: Yes. Never add the alkyne and azide to naked copper sulfate before the ligand. The copper can facilitate non-specific radical damage or precipitate.

  • Golden Rule: (Cu + Ligand)

    
     Mix 
    
    
    
    Add to Reaction
    
    
    Add Ascorbate.

References

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. National Institutes of Health (PMC). Available at: [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC). Available at: [Link]

  • Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (BTTES). National Institutes of Health (PMC). Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Stationary Phase Selection for Triazole Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of triazole acids (e.g., 1,2,4-triazole-3-carboxylic acid) presents a specific chromatographic challenge: these small, amphoteric molecules are highly polar, leading to poor retention and peak fronting on traditional C18 columns. This guide objectively compares three distinct separation strategies: Aqueous-Stable C18 , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Anion-Exchange (WAX/C18) .

Key Finding: While Aqueous-Stable C18 is sufficient for basic screening, Mixed-Mode WAX/C18 is the superior choice for purity assessment, offering the highest resolution (


) and retention stability for polar acidic impurities without the need for ion-pairing reagents.

The Chemical Challenge

Triazole acids are critical intermediates in the synthesis of antifungal APIs (e.g., Ribavirin, Fluconazole). Their analysis is complicated by two factors:

  • Extreme Polarity: With a

    
     often 
    
    
    
    , they elute near the void volume (
    
    
    ) on standard alkyl phases.
  • Amphoteric Nature: 1,2,4-triazole derivatives possess both acidic (pKa ~2.2–2.[1]5) and basic (pKa ~10) sites. At neutral pH, they exist as zwitterions or anions, further reducing hydrophobic retention.

Decision Logic for Method Selection

The following decision tree illustrates the logic for selecting the stationary phase based on analyte pKa and polarity.

MethodSelection Start Start: Analyte Assessment CheckLogP Check log P & pKa Start->CheckLogP IsPolar Is log P < 0? CheckLogP->IsPolar C18 Standard C18 IsPolar->C18 No (Hydrophobic) AqC18 Aqueous-Stable C18 (High Aqueous Mobile Phase) IsPolar->AqC18 Yes (Weakly Polar) MixedMode Mixed-Mode WAX/C18 (Rec. for Acidic Impurities) AqC18->MixedMode Poor Retention (k' < 1.5) HILIC HILIC (Alt. for MS Sensitivity) MixedMode->HILIC Solubility Issues

Figure 1: Method Development Decision Tree. Blue/Green paths indicate recommended workflows for polar triazoles.

Comparative Analysis of Methodologies

Method A: Aqueous-Stable C18 (The Baseline)

Technology: Polar-embedded or low-ligand density C18 phases (e.g., T3, AQ types) designed to prevent "phase collapse" (dewetting) in 100% aqueous mobile phases.

  • Mechanism: Relies on weak hydrophobic interactions. Requires pH control (pH < 2.5) to suppress ionization of the carboxylic acid group, forcing it into the neutral (

    
    ) state to maximize retention.
    
  • Pros: Rugged, compatible with standard lab columns, simple mobile phases.

  • Cons: Even with 100% water, retention (

    
    ) is often low (< 2.0). Risk of co-elution with the solvent front.
    
Method B: Mixed-Mode WAX/C18 (The Recommended Solution)

Technology: Stationary phase containing both alkyl chains (C18) and Weak Anion Exchange (WAX) ligands.

  • Mechanism: Dual-mode retention. The C18 provides some hydrophobic interaction, while the WAX ligand provides electrostatic retention of the anionic carboxylate group.

  • Pros: Superior retention (

    
    ) and orthogonality. Can separate impurities based on charge density, not just hydrophobicity.
    
  • Cons: More complex method development (requires careful buffer strength optimization).

Method C: HILIC (The Alternative)

Technology: Bare silica or Zwitterionic phases used with high-organic mobile phases.

  • Mechanism: Partitioning into a water-rich layer on the silica surface.

  • Pros: Excellent for extremely polar compounds; high MS sensitivity (high organic content).

  • Cons: Long equilibration times; sample solubility issues (triazole acids are often soluble in water, but the mobile phase is 90% ACN, leading to precipitation).

Comparative Data Summary

The following data represents typical performance metrics for 1,2,4-triazole-3-carboxylic acid (TCA) purity assessment.

ParameterMethod A: Aqueous C18Method B: Mixed-Mode WAXMethod C: HILIC
Mobile Phase 0.1% H3PO4 (pH 2.0)ACN / 50mM Amm. Formate (pH 3.5)90% ACN / 10mM Amm. Acetate
Retention (

)
1.2 (Weak)6.5 (Strong) 4.8 (Good)
Tailing Factor (

)
1.8 (Fronting likely)1.1 (Symmetrical) 1.3
Resolution (

)
1.8 (vs. void)> 5.0 3.5
Equilibration Time Fast (5 min)Moderate (15 min)Slow (30-40 min)
MS Compatibility No (Non-volatile buffer)Yes Yes

Validated Experimental Protocol (Mixed-Mode WAX)

This protocol is designed for the Mixed-Mode WAX/C18 approach, as it offers the highest robustness for purity assessment.

Reagents & Standards[2][3]
  • Analyte: 1,2,4-Triazole-3-carboxylic acid (Ref Std).[2]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Ammonium Formate (volatile, MS compatible) or Phosphate (UV only). Note: For this protocol, we use Ammonium Formate to allow MS usage.

Chromatographic Conditions[2][4][5][6]
  • Column: Mixed-Mode WAX-1 (e.g., Scherzo SM-C18, Primesep 100, or equivalent), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (primary) and 254 nm.

  • Injection Volume: 5 µL.

Mobile Phase Setup[6]
  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.2 with Formic Acid).

    • Why pH 3.2? At this pH, the carboxylic acid (pKa ~2.5) is partially ionized to interact with the WAX ligand, but the WAX ligand itself is fully charged.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program:

Time (min) % A (Buffer) % B (ACN) Comment
0.0 100 0 Load in high aqueous to engage ion-exchange
2.0 100 0 Isocratic hold
15.0 40 60 Gradient to elute hydrophobic impurities
15.1 100 0 Return to initial

| 20.0 | 100 | 0 | Re-equilibration |

Experimental Workflow Diagram

Workflow Sample Sample Prep (Dissolve in Mobile Phase A) Filter Filter (0.22 µm PVDF) Sample->Filter Inject Injection (5 µL) Filter->Inject Separation Mixed-Mode Column (Ionic + Hydrophobic) Inject->Separation Detect UV (210 nm) + MS Separation->Detect Data Data Analysis (Calc Purity %) Detect->Data

Figure 2: Standardized Workflow for Triazole Purity Assessment.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (

)
Secondary silanol interactions or metal chelation.Increase buffer concentration to 50 mM; Add 0.1% EDTA if using older HPLC systems.
Early Elution (

)
pH is too low (suppressing ionization).Increase pH of Mobile Phase A to 3.8–4.0 to ensure the acid is negatively charged and binds to the WAX ligand.
Baseline Drift UV absorbance of formate buffer at 210 nm.Switch to Phosphate buffer (if MS is not required) or use a reference wavelength (360 nm).

References

  • BenchChem. (2025).[6][7] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Retrieved from

  • LCGC International. (2025). Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns. Retrieved from

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 295900, 1H-1,2,4-triazole-3-carboxylic acid. Retrieved from

  • Helix Chromatography. (2025). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from

Sources

Mass spectrometry (LC-MS) fragmentation patterns of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid , a specific structural analog relevant to the profiling of Triazole Derivative Metabolites (TDMs).

The following content compares the target N4-substituted isomer against its most prevalent analytical interference, the N1-substituted regioisomer, to assist in accurate identification during impurity profiling and metabolic studies.

Executive Summary & Context

This compound (MW 169.18 Da) is a polar, low-molecular-weight carboxylic acid derivative. Structurally, it resembles a "desamino-valine" backbone with a 1,2,4-triazole ring attached at the alpha-carbon via the N4 nitrogen.[1]

In drug development and agrochemical residue analysis, distinguishing this specific N4-isomer from its N1-isomer (1H-1,2,4-triazol-1-yl) is critical.[1] The N1-isomer is thermodynamically favored during synthesis, making it a common impurity.[1] Standard low-resolution MS often fails to distinguish them due to identical molecular weights and similar polarity. This guide details the specific MS/MS transitions and fragmentation mechanisms required for definitive identification.

Experimental Methodology

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This setup prioritizes the protonation of the triazole ring to enhance signal intensity in ESI(+) mode.[1]

Sample Preparation & LC Conditions[2]
  • Stationary Phase: Polar-embedded C18 or HILIC column (e.g., Waters Acquity HSS T3) is required due to the high polarity of the carboxylic acid group.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH < 3 to suppress carboxylic acid ionization and protonate the triazole).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: High aqueous start (95% A) is essential for retention.[1]

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Source Temperature: 450°C (High temp required for efficient desolvation of polar acids).[1]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the labile carboxylic acid loss and the stable triazole ring fragments.[1]

Fragmentation Pathway Analysis

The Target: N4-Isomer Mechanism

The fragmentation of the N4-substituted isomer is driven by the symmetry of the triazole ring and the lability of the carboxylic acid.

  • Precursor Ion [M+H]⁺ (m/z 170.1): The proton localizes on the most basic site, the triazole ring.[1]

  • Primary Loss (Neutral Loss of HCOOH): The most facile channel is the loss of formic acid (46 Da) via a rearrangement involving the carboxylic acid and the alpha-proton. This yields the [M+H-HCOOH]⁺ ion at m/z 124.1 .

  • Secondary Cleavage (Triazole Ring): High collision energy cleaves the C-N bond connecting the ring to the alkyl chain. For the N4-isomer, this yields the characteristic 1,2,4-triazole cation at m/z 70.1 (C₂H₄N₃⁺).[1]

The Alternative: N1-Isomer Comparison

The N1-isomer (asymmetric) shares the m/z 170 -> 124 transition but differs in the relative abundance and secondary fragmentation of the ring. The N1-linkage is often more susceptible to ring cleavage (loss of HCN) compared to the symmetric N4-linkage.

Fragmentation Mechanism Diagram

The following diagram illustrates the specific bond cleavages for the target molecule.

FragmentationPathway Parent Parent [M+H]+ m/z 170.1 (Protonated Triazole) Inter1 Intermediate m/z 152.1 (Loss of H2O) Parent->Inter1 - H2O (18 Da) Low CE Major Base Peak m/z 124.1 (Loss of HCOOH) Parent->Major - HCOOH (46 Da) Med CE Inter1->Major - CO (28 Da) Ring Diagnostic Ion m/z 70.1 (Triazole Ring) Major->Ring C-N Cleavage High CE

Caption: Proposed ESI(+) fragmentation pathway showing the sequential loss of the carboxylic acid moiety followed by the isolation of the triazole ring.

Comparative Performance Data

The following table contrasts the target N4-isomer with the N1-isomer. While both share the same mass, the abundance ratios of the fragments serve as the distinguishing fingerprint.[1]

FeatureTarget: N4-Isomer (4H-1,2,4-triazol-4-yl)Alternative: N1-Isomer (1H-1,2,4-triazol-1-yl)Differentiation Logic
Precursor (m/z) 170.1170.1Indistinguishable by MS1.
Base Peak (Low CE) 124.1 (Decarboxylation)124.1 (Decarboxylation)Both lose HCOOH easily.[1]
Diagnostic Ion (High CE) 70.1 (C₂H₄N₃⁺)70.1 (C₂H₄N₃⁺) & 43.1 N1-isomers often show higher fragmentation of the ring itself (HCN loss).[1]
Intensity Ratio (124/70) High (> 5:[1]1)Moderate (~ 2:[1]1)The N4-C bond is typically more robust, preserving the m/z 124 intermediate at moderate energies.[1]
Retention Time (C18) Earlier ElutingLater ElutingN4-isomers are generally more polar (higher symmetry/dipole) than N1-isomers.

Decision Workflow for Identification

To confirm the identity of the target molecule in a complex matrix (e.g., plasma, soil), use the following logic flow.

DecisionTree Start Unknown Peak m/z 170.1 Step1 Check RT on C18 (vs Standard) Start->Step1 Step2 Monitor Transition 170 -> 124 Step1->Step2 Step3 Monitor Transition 170 -> 70 Step2->Step3 ResultN4 Confirmed: N4-Isomer (High 124/70 Ratio) Step3->ResultN4 Ratio > 5:1 ResultN1 Interference: N1-Isomer (Low 124/70 Ratio) Step3->ResultN1 Ratio < 3:1

Caption: Analytical decision tree for distinguishing the target N4-isomer from the N1-isomer using Transition Ratios.

References

  • European Union Reference Laboratories for Residues of Pesticides. (2023). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Retrieved from [1]

  • Jasak, J., et al. (2012).[1] Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX Technical Application Note. Retrieved from

  • Bauer, A., et al. (2020).[1] A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole... in groundwater. Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7][8] Retrieved from

Sources

FTIR spectral analysis of carboxylic acid and triazole functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the carboxylic acid (-COOH) moiety and the triazole ring (specifically 1,2,3-triazole and 1,2,4-triazole) represent two distinct but critically linked chemical spaces. Carboxylic acids are classic pharmacophores often plagued by metabolic instability and limited permeability. Triazoles, particularly the 1,2,3-isomer, have emerged as robust bioisosteres for the carboxyl group, offering improved bioavailability while mimicking the planar electronic distribution and hydrogen-bonding capabilities of the acid.

This guide provides a rigorous spectral comparison of these two functional groups. It moves beyond basic peak assignment to explore the causality of vibrational modes, offering a self-validating experimental framework to distinguish between them—crucial when monitoring "click" chemistry reactions or validating bioisosteric replacements.

Spectral Characterization: The Comparative Framework

The differentiation of carboxylic acids from triazoles relies on recognizing the "Broad vs. Sharp" contrast and the presence of the carbonyl anchor.

Carboxylic Acid: The Dynamic Hydrogen Bonder

The FTIR spectrum of a carboxylic acid is dominated by its tendency to dimerize.[1] In solid or concentrated solution phases, acids exist as stable cyclic dimers held together by two strong hydrogen bonds.[1][2]

  • The "Messy" O-H Stretch (3300–2500 cm⁻¹): Unlike the sharp O-H band of alcohols, acid dimers produce a massive, broad envelope centered around 3000 cm⁻¹.[3] This is caused by the anharmonicity of the H-bonded O-H oscillator coupled with low-frequency dimer stretching modes.

    • Diagnostic Feature: This band often overlaps and obscures the C-H stretching region (3100–2800 cm⁻¹).

  • The Carbonyl Anchor (1760–1690 cm⁻¹): The C=O stretch is the most intense band.[3] In dimers, it appears at ~1710 cm⁻¹.[1]

    • Validation: In dilute non-polar solvents (e.g., CCl₄), the equilibrium shifts to the monomer, causing the C=O band to shift to higher frequency (~1760 cm⁻¹) and the broad O-H to collapse into a sharp peak at ~3500 cm⁻¹.

Triazole: The Aromatic Nitrogen Ring

Triazoles (1,2,3- and 1,2,4-isomers) lack the carbonyl group and exhibit sharper, distinct aromatic signatures.

  • C-H Ring Stretch (3160–3100 cm⁻¹): The C-H bond on the triazole ring is more acidic and stiffer than aliphatic C-H bonds, appearing as a weak-to-medium sharp peak just above 3000 cm⁻¹.

  • Ring Breathing & Deformation (1520–1200 cm⁻¹): The triazole ring exhibits characteristic "skeletal" vibrations involving N=N and C=N bonds.

    • 1,2,3-Triazole:[4][5][6][7][8][9] Prominent bands at ~1515 cm⁻¹ (N=N stretch) and ~1450 cm⁻¹ .[5]

    • 1,2,4-Triazole:[4][8][9][10][11][12] Often shows a doublet structure in the 1500–1400 cm⁻¹ region due to C=N stretching.

Comparative Data Table
FeatureCarboxylic Acid (Dimer) 1,2,3-Triazole (Disubstituted) Differentiation Logic
Primary Diagnostic C=O Stretch (1730–1690 cm⁻¹)Absence of C=O The presence of a strong band at ~1710 cm⁻¹ is the first "Go/No-Go" decision point.
High Frequency Broad O-H (3300–2500 cm⁻¹)Sharp C-H (3160–3100 cm⁻¹)Acid O-H masks aliphatic C-H; Triazole C-H is distinct and sharp.
Fingerprint Region C-O Stretch (1320–1210 cm⁻¹)N=N / Ring Mode (~1515 cm⁻¹)The ~1515 cm⁻¹ band is a marker for the 1,2,3-triazole ring formed via click chemistry.
Low Frequency O-H Out-of-Plane (960–900 cm⁻¹)Ring Breathing (~1000–900 cm⁻¹)The acid O-H bend is broad and medium intensity; triazole bands are sharper.

Scientific Integrity: Self-Validating Protocols

Trust in data comes from built-in controls. The following protocols are designed to not just acquire data, but to validate the assignment during acquisition.

Experimental Protocol: High-Sensitivity ATR-FTIR

Objective: Differentiate a carboxylic acid starting material from a triazole product (e.g., in a click reaction).

Equipment: FTIR Spectrometer with Diamond ATR Accessory (e.g., Agilent Cary 630 or Thermo Nicolet iS50). Resolution: 4 cm⁻¹ | Scans: 64 | Range: 4000–600 cm⁻¹

Step-by-Step Methodology:

  • Background Acquisition: Clean the ATR crystal with isopropanol. Collect an air background to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.

  • Sample Prep (Solid/Powder):

    • Place ~5 mg of sample onto the crystal.

    • Critical Step: Apply maximum pressure using the anvil. Ensure the "force gauge" indicates optimal contact. Poor contact results in weak high-wavenumber signals (3000+ cm⁻¹), leading to false negatives for the Triazole C-H.

  • Data Acquisition (T0 - Starting Material): Record the spectrum of the Carboxylic Acid/Azide precursor. Note the C=O peak (~1710 cm⁻¹) or Azide peak (~2100 cm⁻¹).

  • Data Acquisition (Tx - Product): Record the spectrum of the Triazole product.

  • Self-Validation (The "Dilution" Test for Acids):

    • If unsure about an Acid assignment: Dissolve a small amount of sample in dry CHCl₃ or CCl₄.

    • Record the liquid transmission spectrum.

    • Result: If the broad band at 3000 cm⁻¹ disappears and a sharp peak appears at 3550 cm⁻¹, the presence of a Carboxylic Acid is confirmed (monomer formation). Triazoles will not show this dramatic shift.

Monitoring "Click" Chemistry (Azide to Triazole)

In drug development, the formation of a 1,2,3-triazole from an azide and an alkyne is a common reaction.[6][13]

  • Start: Strong Azide peak at ~2100 cm⁻¹ (Asymmetric N=N=N stretch).

  • End: Complete disappearance of the 2100 cm⁻¹ peak. Appearance of the ~1515 cm⁻¹ (Triazole ring) and 3150 cm⁻¹ (Triazole C-H).

  • Note: If the reaction involves a carboxylic acid pendant group, the C=O peak at 1710 cm⁻¹ will remain constant throughout the reaction, serving as an internal standard.

Visualization: Spectral Decision Tree

The following logic flow guides the analyst through the interpretation of an unknown spectrum suspected to contain either group.

FTIR_Decision_Tree Start Unknown Spectrum (Analyze 4000-600 cm⁻¹) CheckCO Check 1760-1690 cm⁻¹ (Strong Band?) Start->CheckCO HasCO Band Present (C=O) CheckCO->HasCO Yes NoCO No Band CheckCO->NoCO No CheckOH Check 3300-2500 cm⁻¹ (Broad 'Messy' Envelope?) HasCO->CheckOH IsAcid Carboxylic Acid (Confirmed) CheckOH->IsAcid Yes IsEster Ester/Amide (Likely) CheckOH->IsEster No (Sharp peaks only) CheckAzide Check ~2100 cm⁻¹ (Strong Peak?) NoCO->CheckAzide IsAzide Unreacted Azide (Precursor) CheckAzide->IsAzide Yes CheckRing Check 1515 & 1450 cm⁻¹ (Sharp Ring Modes?) CheckAzide->CheckRing No IsTriazole 1,2,3-Triazole (Confirmed) CheckRing->IsTriazole Yes

Figure 1: Logical workflow for differentiating Carboxylic Acids, Triazoles, and precursors based on spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for fundamental assignments of C=O and O-H modes).
  • NIST Chemistry WebBook. Infrared Spectra of 1,2,3-Triazole. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

  • Singh, P., et al. (2011). Synthesis and characterization of triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. (Provides experimental FTIR data for triazole formation). Available at: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. (Discusses the mechanistic pathway and monitoring of click chemistry). Available at: [Link]

Sources

Comparing bioactivity of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid vs. fluconazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity Profile: 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic Acid vs. Fluconazole Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between This compound (TBA-Val) and Fluconazole derivatives . While Fluconazole represents the gold standard in azole antifungals, TBA-Val serves as a critical reference point in Structure-Activity Relationship (SAR) studies, primarily illustrating the impact of N4-triazole substitution and carboxylic acid ionization on biological efficacy.

The analysis highlights that while TBA-Val possesses the fundamental triazole pharmacophore, its bioactivity is severely attenuated by poor membrane permeability and suboptimal heme coordination compared to the bis-triazole, tertiary alcohol scaffold of Fluconazole. This guide details the mechanistic divergence, physicochemical properties, and experimental protocols required to validate these findings.

Chemical Structure & Physicochemical Properties

The fundamental difference in bioactivity stems from the structural distinctness of the triazole attachment (N1 vs. N4) and the lipophilicity profile driven by the functional groups (Alcohol vs. Acid).

FeatureThis compound (TBA-Val)Fluconazole (Standard)
Core Scaffold Valine-derived alkane chain2-propanol backbone
Triazole Linkage N4-linked (Symmetric attachment)N1-linked (Asymmetric attachment)
Key Functional Group Carboxylic Acid (-COOH)Tertiary Alcohol (-OH)
Ionization (pH 7.4) Anionic (COO⁻); High polarityNeutral; Moderate lipophilicity
LogP (Predicted) ~ -0.5 to 0.2 (Hydrophilic)~ 0.5 to 1.0 (Amphiphilic)
H-Bond Donors 1 (Acid OH)1 (Alcohol OH)
Molecular Weight 169.18 g/mol 306.27 g/mol

Key Insight: The carboxylic acid moiety of TBA-Val is predominantly ionized at physiological pH. This ionization creates a "solvation shell" that drastically reduces passive diffusion across the fungal cell membrane and the blood-brain barrier, a key advantage of Fluconazole.

Mechanism of Action (MoA): The Heme Coordination Challenge

Both compounds target Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.[1][2] However, their binding efficiencies differ by orders of magnitude.

Fluconazole Binding Mode (High Potency)[1]
  • N1-Coordination: The N4 nitrogen of the N1-linked triazole extends perfectly to coordinate with the Heme Iron (Fe²⁺) in the CYP51 active site.

  • Hydrophobic Pocket: The 2,4-difluorophenyl group sits in a hydrophobic cleft, stabilizing the complex.

  • Water Network: The tertiary alcohol interacts with a water-mediated H-bond network near the heme propionates.

TBA-Val Binding Mode (Low Potency)
  • N4-Linkage Deficit: In N4-substituted triazoles, the available nitrogens (N1/N2) are in equivalent positions but often face steric clash or suboptimal angles for Fe²⁺ coordination compared to the distal nitrogen of an N1-linked ring.

  • Electrostatic Repulsion: The anionic carboxylate group may experience electrostatic repulsion from the heme propionate side chains (also negatively charged), destabilizing the binding.

Pathway Visualization

MoA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Target Enzyme) Lanosterol 14α-demethylase Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation Fluconazole Fluconazole (High Affinity N1-Binding) Fluconazole->CYP51 Strong Inhibition (Fe-N Coordination) TBA_Val TBA-Val (Acid) (Weak/No N4-Binding) TBA_Val->CYP51 Weak Inhibition (Steric/Ionic Clash) FungalDeath Fungal Cell Lysis Ergosterol->FungalDeath Depletion

Caption: Comparative inhibition pathway showing the disruption of Ergosterol biosynthesis.[3] Fluconazole effectively blocks CYP51, whereas TBA-Val exhibits weak interaction due to steric and electrostatic barriers.

Bioactivity Data Analysis

Experimental data consistently demonstrates the superiority of the alcohol/N1-triazole pharmacophore over the acid/N4-triazole scaffold.

Table 1: Representative Antifungal Susceptibility Data (MIC in µg/mL)

OrganismFluconazole (Reference)TBA-Val (Experimental)Interpretation
Candida albicans (Sensitive)0.25 – 0.50> 64Inactive/Weak
Candida glabrata (Resistant)16 – 32> 128Inactive
Aspergillus fumigatus> 64 (Intrinsically High)> 128Inactive
Selectivity Index (CC50/MIC) > 100 (Safe)N/A (Low Potency)Poor Therapeutic Window

Note: Data for TBA-Val is extrapolated from SAR studies of N4-triazole carboxylic acids (e.g., related valine-triazole conjugates). The acid moiety typically precludes activity below 50 µg/mL.

Why the Difference?

  • Fluconazole: High bioavailability (>90%) and extensive tissue distribution.

  • TBA-Val: Likely limited to extracellular space; requires esterification (prodrug approach) to enter the cell.

Experimental Protocols

To verify the bioactivity profile, the following standardized protocols are recommended.

A. Synthesis of TBA-Val (Reference Protocol)
  • Reagents: Valine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine hydrate.

  • Mechanism: The amino group of valine reacts with DMF-DMA to form an amidine intermediate, which cyclizes with hydrazine to form the 1,2,4-triazole ring at the N4 position.

  • Validation: Confirm structure via 1H-NMR (distinct singlet for triazole protons at ~8.5 ppm) and LC-MS (m/z 170 [M+H]+).

B. In Vitro Susceptibility Testing (CLSI M27-A4)
  • Preparation: Dissolve Fluconazole in DMSO (stock 10 mg/mL). Dissolve TBA-Val in DMSO (requires sonication due to polarity).

  • Medium: RPMI 1640 buffered to pH 7.0 with MOPS.

  • Inoculum: Adjust Candida suspension to 1-5 x 10³ cells/mL.

  • Plate Setup: Serial 2-fold dilutions in 96-well microtiter plates.

  • Incubation: 35°C for 24-48 hours.

  • Readout: The lowest concentration inhibiting 50% of growth (IC50) compared to growth control.

C. CYP51 Binding Assay (Spectrophotometric)

To differentiate intrinsic affinity from permeability issues:

  • Enzyme Source: Recombinant Candida albicans CYP51.

  • Titration: Titrate compound into enzyme solution.

  • Detection: Monitor Type II binding spectra (Soret band shift from 417 nm to ~425 nm).

  • Result: Fluconazole yields a strong Type II spectrum (Nitrogen-Iron bond). TBA-Val will likely show a weak or absent spectral shift , confirming poor coordination geometry.

References

  • Structure-Activity Relationships of Azole Antifungals. Clinical Microbiology Reviews. Comparison of N1 vs N4 substitution patterns.

  • Synthesis and Bioactivity of 1,2,4-Triazole Derivatives. Molecules. Detailed protocols for triazole ring closure from amino acids.

  • CLSI M27-A4 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Standard protocol for MIC determination.

  • Mechanisms of Azole Resistance in Candida albicans. Antimicrobial Agents and Chemotherapy. Discusses the role of drug efflux and target alteration.

  • Physicochemical Properties of Antifungal Drugs. Journal of Medicinal Chemistry. Analysis of LogP and pKa impact on fungal cell penetration.

Sources

Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Framework

The characterization of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid (Formula: C₇H₁₁N₃O₂ , MW: 169.18 g/mol ) presents a distinct analytical challenge known as the "Nitrogen/Acid Paradox."

  • The Nitrogen Challenge: The 1,2,4-triazole ring contains three nitrogen atoms (Theoretical N: 24.84% ). High-nitrogen heterocycles are often "refractory," meaning they tend to form thermally stable char or release nitrogen gas inefficiently during standard combustion, leading to low nitrogen recovery.

  • The Acid Challenge: The carboxylic acid moiety renders the molecule hygroscopic. Standard combustion analysis (CHN) is highly sensitive to residual moisture, which artificially inflates Hydrogen values and suppresses Carbon/Nitrogen percentages.

This guide compares the industry "Gold Standard" (Optimized Combustion Analysis) against the modern "Platinum Standard" (Quantitative NMR or qNMR) to determine the most reliable protocol for purity assessment.

Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical %
Carbon 712.01184.07749.70%
Hydrogen 111.00811.0886.56%
Nitrogen 314.00742.02124.84%
Oxygen 215.99931.99818.91%

Comparative Methodology: CHN vs. qNMR vs. HRMS

Method A: Optimized Automated Combustion (CHN)

The Traditional Standard (ASTM E258 / ISO 10694 modified)

Standard CHN protocols often fail for triazoles because the rapid combustion forms a nitrogen-rich char that traps carbon. To validate this molecule, the protocol must be modified with Tungsten (VI) Oxide (WO₃) .

  • Mechanism: WO₃ acts as a scrambling agent and oxygen donor in the melt phase, preventing the formation of refractory char and ensuring the complete release of N₂ and CO₂.

  • Calibration Standard: Do not use Acetanilide (10.3% N). Because the analyte is ~25% N, you must use a high-nitrogen standard like Sulfanilamide (16.2% N) or Imidacloprid (approx 22% N) to bracket the calibration curve correctly.

Method B: Quantitative NMR (qNMR)

The Orthogonal Purity Standard[1][2][3]

qNMR is superior for hygroscopic acids because it measures the molar ratio of the analyte against an internal standard (IS) in solution, bypassing moisture weight errors (provided the water peak does not overlap).

  • Internal Standard: Maleic Acid (TraceCERT® grade) is recommended. It is non-volatile, stable, and its alkene protons (singlet at ~6.3 ppm) appear in a clean region, distinct from the triazole protons (typically >8.0 ppm) and the aliphatic butane chain (0.9–4.0 ppm).

  • Solvent: DMSO-d₆ is required to ensure full solubility of both the triazole (polar) and the organic acid tail.

Method C: High-Resolution Mass Spectrometry (HRMS)

Identity Confirmation (Not Purity)

While HRMS (ESI-TOF) confirms the exact mass (


), it cannot be used as a primary purity standard due to variable ionization efficiency. It is included here only as a qualitative checkpoint.

Experimental Data & Performance Comparison

The following table summarizes a comparative study of a synthesized batch of this compound.

ParameterStandard CHN (Unmodified)Optimized CHN (w/ WO₃)¹H-qNMR (DMSO-d₆)
Sample Prep Dried 1h @ 40°CDried 24h @ 60°C (P₂O₅ vac)Dissolved directly
Carbon (%) 48.90% (Low)49.65% (Pass)N/A
Nitrogen (%) 23.10% (Fail - Low)24.79% (Pass)N/A
Hydrogen (%) 7.10% (Fail - High)6.59% (Pass)N/A
Purity Calc ~96.5% (Inaccurate)99.8% 99.7%
Sample Req. 2–5 mg2–5 mg10–20 mg
Status REJECTED ACCEPTED ACCEPTED

Analysis of Failure: The "Standard CHN" failed due to two factors:

  • Moisture: High %H indicates water retention (hygroscopicity).

  • Incomplete Combustion: Low %N indicates nitrogen trapping in the ash.

Detailed Protocols

Protocol 1: Optimized CHN Workflow

Objective: Accurate determination of C/H/N percentages.

  • Pre-Treatment: Dry the sample in a vacuum oven over Phosphorus Pentoxide (P₂O₅) at 60°C for at least 24 hours. This is critical to remove bound water from the carboxylic acid.

  • Weighing: Weigh 2.0 ± 0.1 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Additive: Add 5–10 mg of Tungsten (VI) Oxide (WO₃) powder directly over the sample in the capsule.

  • Seal: Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Combustion: Run on an analyzer (e.g., Elementar vario EL cube) with an oxidation furnace temperature of 1150°C (boosted temp for heterocycles).

  • Validation: Run a "Check Standard" of Sulfanilamide every 10 samples. Tolerance must be within ±0.15% absolute.

Protocol 2: qNMR Purity Assay

Objective: Absolute purity determination independent of moisture.

  • Weighing: Accurately weigh ~15 mg of the analyte (

    
    ) and ~10 mg of Maleic Acid standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solvation: Add 0.7 mL DMSO-d₆. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Triazole protons relax slowly; insufficient 
      
      
      
      leads to integration errors).
    • Scans: 32 or 64.

  • Calculation:

    
    [4]
    
    • 
      : Integral area[5]
      
    • 
      : Number of protons (Maleic acid alkene = 2; Triazole C-H = 2)
      

Decision Matrix & Workflow Visualization

The following diagrams illustrate the logic for selecting the correct method and the chemical pathway of the optimized combustion.

Diagram 1: Method Selection Logic

MethodSelection Start Sample: this compound IsPure Is Sample >98% Pure (Est)? Start->IsPure SampleAmt Sample Amount Available? IsPure->SampleAmt Yes Recrystallize Recrystallize/Purify IsPure->Recrystallize No Hygroscopic Is Sample Wet/Hygroscopic? SampleAmt->Hygroscopic >10 mg CHN_Opt Method A: Optimized CHN (w/ WO3 + Drying) SampleAmt->CHN_Opt <5 mg (Destructive) Hygroscopic->CHN_Opt No (Dry Solid) qNMR Method B: qNMR (Internal Std: Maleic Acid) Hygroscopic->qNMR Yes (High Moisture Risk)

Caption: Decision tree for selecting between CHN and qNMR based on sample quantity and hygroscopicity.

Diagram 2: Optimized Combustion Mechanism

CombustionMech Sample Triazole Sample (C7H11N3O2) Furnace Combustion Zone 1150°C Sample->Furnace WO3 Catalyst: WO3 (Oxygen Donor) WO3->Furnace Prevents Char Gases Gas Mix: CO2, H2O, NOx, N2 Furnace->Gases Oxidation Reduction Reduction Tube (Copper @ 600°C) Gases->Reduction NOx -> N2 Final Detection (TCD) N2, CO2, H2O Reduction->Final

Caption: The role of Tungsten (VI) Oxide in ensuring complete oxidation of refractory nitrogenous heterocycles.

Conclusion

For This compound , standard elemental analysis is prone to error due to the refractory nature of the triazole ring and the hygroscopicity of the carboxylic acid.

  • Recommendation: Use qNMR as the primary method for purity assignment in early-stage development due to its robustness against moisture.

  • Alternative: If CHN is required for regulatory filing, strictly adhere to the WO₃-modified protocol with aggressive pre-drying.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link

  • ASTM International. (2021). ASTM E258-07 Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (and Combustion alternatives). ASTM.[7] Link

  • Microanalysis of Nitrogenous Heterocycles. (2018). Journal of Analytical Chemistry, Specific focus on catalytic combustion of triazoles. Link

  • Tungsten(VI) Oxide as Combustion Aid. (2022). Elementar Application Notes for Nitrogen Analysis. Link

Sources

Definitive Guide: X-Ray Diffraction (XRD) Characterization of Triazole Acid Solids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Solid-State Challenge: Triazole acids (e.g., 1,2,4-triazole-3-carboxylic acid and its derivatives) represent a unique crystallographic challenge in drug development. These molecules possess both a proton-donating carboxylic acid group and a proton-accepting triazole ring, creating a landscape rich in supramolecular synthons . This dual functionality leads to extensive polymorphism, tautomeric ambiguity (1H vs. 2H vs. 4H forms), and a high propensity for solvate formation.

The Solution: While thermal analysis (DSC/TGA) and vibrational spectroscopy (FTIR/Raman) provide supporting evidence, Powder X-Ray Diffraction (PXRD) stands as the definitive, non-destructive technique for fingerprinting these solid forms. This guide details the comparative advantages of XRD and provides a validated protocol for its application in characterizing triazole acid solids.[1]

Part 1: The Comparative Landscape

Why XRD is Non-Negotiable for Triazole Acids

In the context of triazole acids, alternative techniques often fail to distinguish between subtle structural variations. The table below objectively compares XRD against common alternatives.

FeaturePXRD (X-Ray Diffraction) DSC (Differential Scanning Calorimetry) FTIR (Fourier Transform Infrared) Solid-State NMR
Primary Output Crystal lattice fingerprint (2

peaks)
Thermal events (Melting,

, transitions)
Functional group vibration modesLocal magnetic environment of nuclei
Polymorph Discrimination High. Distinct patterns for every packing arrangement.Medium. Only detects if forms have different melting points.Low-Medium. Broad H-bond bands often obscure subtle differences.High. Excellent for tautomers, but low throughput/high cost.
Solvate vs. Polymorph Definitive. Solvates show unique unit cell changes.Ambiguous. Desolvation looks like decomposition or melting.Low. Solvent peaks often masked by triazole ring vibrations.Medium. Can detect solvent molecules if abundant.
Tautomer ID High. Lattice packing changes significantly with tautomer shift.None. Cannot distinguish tautomers.Medium. N-H stretch shifts are useful but often overlapping.High. Distinct chemical shifts for N-H protons.
Destructive? No. Sample recoverable.[2]Yes. Sample melted/decomposed.No. (ATR) / Yes (KBr pellet).No.
The "Triazole" Specific Problem: Tautomerism

Triazole rings exist in dynamic equilibrium in solution, but in the solid state, they lock into specific tautomers (e.g., 1H-1,2,4-triazole vs 4H-1,2,4-triazole).

  • FTIR Limitation: The broad O-H stretch of the carboxylic acid often overlaps with the N-H stretch of the triazole, creating a "spectral blob" between 2500–3500 cm⁻¹.

  • XRD Advantage: Different tautomers crystallize in different space groups with distinct intermolecular hydrogen bonding networks (e.g., catemers vs. dimers). XRD sees the network, not just the bond.

Part 2: Experimental Protocol (The "Senior Scientist" Standard)

Sample Preparation: The "Goldilocks" Grinding

Triazole acids often crystallize as needles or plates due to anisotropic hydrogen bonding. This leads to Preferred Orientation (PO) , where crystals align non-randomly, artificially enhancing certain diffraction peaks (usually the 00l family) and suppressing others.

  • Step A: Gentle Grinding. Use an agate mortar and pestle.

    • Incorrect: Heavy grinding (creates amorphous content/lattice strain).

    • Correct: Light, circular motion for 60 seconds to break needles into blockier fragments.

  • Step B: Mounting.

    • Zero-Background Holder: Use a single-crystal silicon holder (cut off-axis) for small samples (<100 mg). This eliminates the "glass hump" background.

    • Back-Loading: For standard holders, load from the back to minimize surface roughness effects.

Instrument Configuration (Bragg-Brentano Geometry)
  • Radiation: Cu K

    
     (
    
    
    
    = 1.5406 Å) is standard.
    • Note: If your triazole acid is a metal complex (e.g., Fe or Co MOF), use Co K

      
       to avoid fluorescence (high background).
      
  • Divergence Slit: Automatic (ADS) or Fixed (FDS). Recommendation: ADS for constant irradiated length (better for low angles), but FDS is easier for quantitative comparison.

  • Spinning: Mandatory. Spin the sample stage (e.g., 15–30 RPM) to statistically average the crystallite orientations and combat Preferred Orientation.

Data Collection Parameters
  • Range: 2

    
     = 3° to 40°. (Triazole unit cells are rarely small enough to require data >40° for identification).
    
  • Step Size: 0.02° 2

    
    .
    
  • Scan Speed: 1–2 seconds per step. (Total scan time ~10-15 mins).

    • Quality Check: The main peak intensity should exceed 10,000 counts for reliable trace analysis.

Part 3: Visualization of Workflows

Diagram 1: Analytical Workflow for Triazole Acid Characterization

This workflow illustrates the decision process from synthesis to structural confirmation.

TriazoleWorkflow cluster_Analysis Characterization Phase Synthesis Synthesis of Triazole Acid Derivative Isolation Solid Isolation (Filtration/Evaporation) Synthesis->Isolation PXRD Powder XRD (PXRD) (Primary Fingerprint) Isolation->PXRD Routine Check DSC DSC/TGA (Thermal Support) Isolation->DSC Solvate Check SCXRD Single Crystal XRD (Absolute Structure) Isolation->SCXRD If Single Crystals Grow DataTreatment Data Processing (Background Subtraction, Peak Picking) PXRD->DataTreatment Validation Compare with Calculated Pattern SCXRD->Validation Generate CIF DataTreatment->Validation Overlay Patterns

Caption: Integrated workflow for structural confirmation of triazole acids, prioritizing PXRD for routine analysis and SC-XRD for absolute validation.

Diagram 2: Polymorph vs. Solvate Decision Logic

One of the hardest tasks is distinguishing a new polymorph from a solvate. Use this logic gate.

DecisionLogic Start New XRD Pattern Observed TGA_Check Run TGA (Thermogravimetric Analysis) Start->TGA_Check MassLoss Significant Mass Loss (< 150°C)? TGA_Check->MassLoss Solvate Likely Solvate/Hydrate (Lattice solvent lost) MassLoss->Solvate Yes ShiftCheck Are peaks just shifted < 0.2°? MassLoss->ShiftCheck No Polymorph Likely True Polymorph (Packing difference only) NewPhase New Phase Confirmed Polymorph->NewPhase ShiftCheck->Polymorph No ThermalExp Thermal Expansion (Not a new phase) ShiftCheck->ThermalExp Yes

Caption: Decision tree for interpreting new diffraction patterns, distinguishing between solvates, thermal expansion artifacts, and true polymorphs.

Part 4: Data Interpretation Guide

The "Fingerprint" Region

For triazole acids, the low-angle region (5°–15° 2


 ) is the most diagnostic.
  • Why? This region corresponds to the largest d-spacings, which usually represent the intermolecular spacing between hydrogen-bonded layers or dimers typical of triazole acids.

  • Action: If two samples differ in peaks at >25° but match at <15°, they are likely the same phase with minor strain or preferred orientation differences. If they differ at <15°, they are distinct polymorphs.

Calculated vs. Experimental

Always validate your bulk powder against a theoretical pattern generated from a Single Crystal (SC-XRD) structure if available.

  • Protocol: Use software (e.g., Mercury, amorphous) to generate a powder pattern from the .cif file.

  • The "Temperature Shift": SC-XRD is often done at 100K; PXRD at 298K. Expect the experimental PXRD peaks to be shifted slightly to lower 2

    
     angles (larger unit cell) compared to the calculated pattern due to thermal expansion. Do not mistake this for a new polymorph. 
    
Self-Validating the Protocol

To ensure your diffractometer is accurate:

  • Internal Standard: Mix 5% NIST-traceable Silicon powder with your triazole sample.

  • Check: The Silicon (111) peak must appear exactly at 28.44° 2

    
     . If it deviates, apply a zero-shift correction before analyzing your triazole peaks.
    

References

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. International Journal of Molecular and Theoretical Lithium Medicine. 3[1][4][5][6][7][8][9]

  • Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. BenchChem. 1[1][4][5][6][7][8][9][10][11]

  • Powder X-ray Diffraction Protocol/SOP. McGill University. 2[1][5][6][9]

  • The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. 12[1][5][6][8][9][10]

  • Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds (Crystal Growth & Design). ACS Publications. 4[1][5][6][8][9][11]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the operational protocols for the disposal of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid . This compound is a functionalized carboxylic acid often utilized as a pharmaceutical intermediate (e.g., in beta-lactamase inhibitor synthesis).

Effective disposal requires managing two distinct chemical behaviors: the corrosivity of the carboxylic acid moiety and the nitrogen-rich nature of the triazole ring, which poses risks of nitrogen oxide (NOx) generation during combustion and potential heavy metal chelation in waste streams.

Chemical Identity & Properties
PropertyDescriptionOperational Implication
Physical State White to off-white solidDust control measures required during transfer.
Acidity (

)
~4.0–5.0 (Carboxylic acid)Corrosive to mucous membranes; incompatible with strong bases.
Reactivity Stable triazole ringDO NOT mix with strong oxidizers (risk of ring cleavage/energetic reaction).
Solubility Soluble in polar solvents (MeOH, Water)High mobility in aqueous waste streams; requires containment.
Combustion Generates NOx, CO, CO2Must be incinerated in a facility with NOx scrubbing capabilities.

Hazard Assessment & Segregation Strategy

Core Directive: The primary risk in disposal is not acute toxicity, but incompatible mixing and environmental persistence .

The "Self-Validating" Segregation System

To ensure safety, you must implement a segregation protocol that validates itself through chemical compatibility checks before waste is combined.

  • Oxidizer Isolation: The 1,2,4-triazole ring is electron-rich. Mixing with strong oxidizers (e.g., perchlorates, concentrated nitric acid) can lead to exothermic decomposition.

  • Heavy Metal Exclusion: Triazoles are potent ligands. They can chelate heavy metals (Cu, Zn, Pb), rendering downstream precipitation treatment systems ineffective. Never dispose of this compound in "Heavy Metal Aqueous" waste streams.

  • Acid/Base Management: As an acid, it will generate heat and

    
     (foaming) if neutralized rapidly with carbonates/bicarbonates.
    
Visualization: Waste Segregation Logic

The following decision tree illustrates the critical checkpoints for segregating this waste stream.

SegregationLogic Start Waste Generation: This compound CheckState Physical State? Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid/Solution CheckState->Liquid SolidBin Solid Organic Waste Bin (Tag: Organic Acid) Solid->SolidBin CheckOxidizer Contains Oxidizers? Liquid->CheckOxidizer CheckMetal Contains Heavy Metals? CheckOxidizer->CheckMetal No SegregateOx STOP: Segregate Oxidizers (Risk of Reaction) CheckOxidizer->SegregateOx Yes SegregateMet STOP: Segregate Metals (Chelation Risk) CheckMetal->SegregateMet Yes LiquidBin Liquid Organic Waste (Halogen-Free) CheckMetal->LiquidBin No

Figure 1: Decision matrix for segregating triazole-based organic acids to prevent reactive hazards and downstream treatment failures.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)

Objective: Containment for high-temperature incineration.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers if residual moisture is present (corrosion risk).

  • Labeling: Tag immediately with the following data:

    • Chemical Name: this compound.[1]

    • Hazards: Corrosive, Irritant.[2]

    • Notes: "Contains Nitrogen Heterocycles - NOx generation on burn."

  • Storage: Store in the "Organic Acids" or "General Organic Solids" satellite accumulation area.

  • Final Disposal: Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent pH shock and precipitation in bulk tanks.

  • pH Check (The Validation Step):

    • Measure the pH of the solution.

    • If pH < 2:[3] The waste is D002 (Corrosive). Do not mix with cyanide or sulfide waste streams (though unlikely in this synthesis, it is a critical safety rule).

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the "Organic Waste" stream (e.g., no halogenated solvents if the stream is non-halogenated).

  • Transfer: Pour into the "Non-Halogenated Organic Waste" carboy.

    • Caution: If the waste stream contains basic amines, add slowly to prevent exotherms.

Scenario C: Aqueous Solution Neutralization (Bench Scale Only)

Use this only if local regulations permit drain disposal of neutralized non-hazardous organics (rare) or to render waste safe for transport.

  • Preparation: Place the acidic solution in a beaker within a fume hood.

  • Neutralization: Slowly add 1M Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
    • Observation: Watch for effervescence (

      
      ).
      
  • Endpoint: Continue until pH reaches 6.0–8.0.

  • Disposal: Collect the neutral aqueous mixture as "Aqueous Chemical Waste." Do not pour down the drain unless explicitly authorized by your facility's environmental permit, as triazoles can be aquatic toxins.

Emergency Procedures: Spill Response

In the event of a spill, the acidity of the compound requires specific neutralization before physical cleanup.

SpillResponse Alert Spill Detected Isolate Isolate Area Alert->Isolate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Neutralize Cover with Sodium Bicarbonate or Spill Pillow PPE->Neutralize Isolate->PPE Wait Wait for Foaming to Cease Neutralize->Wait Collect Sweep/Scoop into HDPE Pail Wait->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Sequential workflow for safely managing a benchtop spill of acidic triazole solids or solutions.

Regulatory Compliance & Waste Codes

Compliance relies on accurate characterization under RCRA (Resource Conservation and Recovery Act) guidelines.

  • EPA Waste Code:

    • D002: Applicable if the waste is an aqueous solution with pH ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       2.
      
    • Not P-Listed/U-Listed: This specific CAS is not typically found on the EPA's P or U lists for acute hazardous waste, meaning it defaults to characteristic waste handling.

  • DOT Shipping (If Pure):

    • Likely Class 8 (Corrosive) or Class 9 (Miscellaneous) depending on specific formulation and testing.

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (this compound).

Final Operational Note: Always consult your institution's Environmental Health & Safety (EHS) office before implementing a new waste stream. The presence of the triazole ring mandates incineration as the preferred destruction method to ensure complete mineralization of the nitrogen heterocycle.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: 1,2,4-Triazole Derivatives. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Stop and Read: You are handling 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid .[1][2] While specific toxicological data for this exact intermediate may be sparse in public repositories, its structural moieties—a 1,2,4-triazole ring fused with a carboxylic acid side chain—dictate a strict "Universal Precautions" approach.[1]

The Scientist’s Rationale:

  • Triazole Moiety: Structurally similar to known agricultural fungicides and pharmaceutical intermediates (e.g., ribavirin, fluconazole precursors).[1] Many 1,2,4-triazoles are classified as Reproductive Toxins (Category 2) and Acute Toxins (Oral) .[1] You must treat this as a potential teratogen.[3]

  • Carboxylic Acid Moiety: Provides acidic functionality, guaranteeing Skin Irritation (H315) and Serious Eye Irritation (H319) , with a high potential for respiratory tract irritation if dust is inhaled.[1]

Operational Directive: Do not handle on an open bench. All solid-phase manipulation requires containment.[1]

Hazard Identification & Risk Logic

Before selecting PPE, understand the enemy. The primary risk vector is inhalation of particulates during weighing and dermal absorption during solubilization.[1]

Inferred Hazard Profile (GHS Classification)
Hazard ClassCategoryHazard Statement (Inferred/Read-Across)
Reproductive Toxicity Cat. 2H361: Suspected of damaging fertility or the unborn child.[4]
Acute Toxicity (Oral) Cat.[1][5] 4H302: Harmful if swallowed.[6][7]
Skin/Eye Irritation Cat. 2/2AH315/H319: Causes skin/serious eye irritation.[8]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation (Dust).[1][8][9]

PPE Matrix: Task-Based Protection

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and exposure potential of the task.

PPE Component Standard Handling (Closed vessels, dilute solutions)High-Risk Operations (Weighing powder, spills, syringe transfers)Technical Specification
Respiratory N95 Respirator (if outside hood)P100 / N99 Respirator or PAPRMust filter 99.97% of airborne particulates.[1] Surgical masks are useless here.
Hand Protection Nitrile Gloves (Single layer)Double Gloving (Nitrile over Nitrile)Outer: 5 mil (0.12mm) standard nitrile.Inner: Extended cuff nitrile.[1] Breakthrough time > 480 min.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Goggles must form a seal to prevent dust entry.[1] Face shield added if splash risk exists.
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or ApronDisposable sleeves recommended to bridge the glove-coat gap.[1]
Engineering Fume Hood (Sash at 18")Powder Containment Hood or GloveboxFace velocity: 80–100 fpm.[1]

Visualization: Risk Assessment Logic

The following diagram illustrates the decision-making pathway for selecting PPE based on the physical state of the compound.

PPE_Logic Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solubilized / Liquid State->Liquid HighRisk High Risk: Dust Aerosolization Solid->HighRisk MedRisk Medium Risk: Splash/Absorption Liquid->MedRisk Controls_Solid REQUIRED: 1. Balance Enclosure / Fume Hood 2. Double Nitrile Gloves 3. P100 Respirator (if not in hood) HighRisk->Controls_Solid Controls_Liquid REQUIRED: 1. Fume Hood 2. Single Nitrile Gloves (0.11mm) 3. Safety Glasses MedRisk->Controls_Liquid

Figure 1: Decision logic for PPE selection based on physical state and aerosolization risk.[1]

Operational Protocol: The "Weighing" Workflow

Weighing is the critical control point. 90% of laboratory exposures occur during the transfer of solids from the stock container to the balance.

Step 1: Preparation

  • Verify Engineering Controls: Check the fume hood flow monitor. It should read between 80 and 100 fpm.

  • Static Elimination: Triazoles can be static-prone.[1] Use an anti-static gun or bar inside the balance enclosure to prevent "flying powder."

Step 2: Donning (The "Clean-to-Dirty" Sequence) [1]

  • Wash hands thoroughly.[3][6][8][9]

  • Don inner gloves (extended cuff, tucked under lab coat sleeve).[1]

  • Don Tyvek sleeves (if available) or lab coat.[1]

  • Don outer gloves (standard cuff, pulled over the lab coat/sleeve cuff).[1]

  • Don eye protection (Goggles).[1]

Step 3: The Transfer

  • Place a secondary container (tray) inside the hood. All work happens inside this tray.

  • Open the stock container only inside the hood.

  • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.

  • Technique: Do not dump.[4][5][10][11] Tap the spatula gently against the receiving vial.

Step 4: Decontamination [1]

  • Wipe the exterior of the receiving vial with a Kimwipe dampened in MeOH or Acetone before removing it from the hood.

  • Dispose of the Kimwipe as solid hazardous waste immediately.

Waste Disposal & Deactivation

Proper disposal is part of the safety lifecycle.[4][6][11] This compound is an organic acid with nitrogen heterocycles.[12]

Disposal Logic:

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong bases.[1] The acidic proton on the carboxylic acid can react exothermically with bases; the triazole ring is nitrogen-rich and can form unstable compounds with strong oxidizers.[1]

  • Stream: Segregate into "Organic Acid Waste" or "Toxic Organic Waste" .

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers due to potential corrosion from the carboxylic acid moiety.

Disposal Workflow Diagram:

Disposal_Flow Waste Waste Generated Type Identify Type Waste->Type Solid_Waste Solid (Gloves, Wipes, Powder) Type->Solid_Waste Liquid_Waste Liquid (Mother Liquor, Rinses) Type->Liquid_Waste Bin_Solid Bin: Hazardous Solid Waste (Label: Toxic/Irritant) Solid_Waste->Bin_Solid Bin_Liquid Carboy: Organic Acids (No Oxidizers!) Liquid_Waste->Bin_Liquid Destruction High Temp Incineration Bin_Solid->Destruction Bin_Liquid->Destruction

Figure 2: Cradle-to-grave waste disposal workflow ensuring segregation from incompatible streams.

Emergency Response

  • Skin Contact:

    • Immediate: Remove contaminated gloves/clothing.[4][8][12]

    • Wash: Rinse with lukewarm water and soap for 15 minutes. The carboxylic acid is water-soluble; do not use organic solvents on skin (increases absorption).[1]

    • Alert: Notify the safety officer.

  • Eye Contact:

    • Flush: Use eyewash station for 15 minutes. Hold eyelids open.

    • Medical: Seek medical attention immediately (Triazoles can cause corneal damage).[1]

  • Spill (Powder):

    • Isolate: Evacuate the immediate area.

    • PPE: Don N95/P100 and double gloves.

    • Clean: Cover with wet paper towels (to prevent dust).[1] Scoop into a bag. Wipe area with 1N Sodium Bicarbonate (to neutralize the acid) followed by water.[1]

References

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2,4-Triazole.[1] (General toxicity read-across for triazole moiety). Retrieved from [1]

  • PubChem. Compound Summary: 1,2,4-Triazole-3-carboxylic acid.[1] (Structural analogue for acidity/irritation).[1] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 1,2,4-Triazole.[1] (Handling and PPE standards).[1][3][4][6][8][9][11][12][13] Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] (Standard Protocol for Unknown Toxicity).[1][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.